[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol
Description
BenchChem offers high-quality [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-1-6-7(15-3-14-6)2-5(4)10-9(13)11-8/h1-2H,3H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXVGQDMUWHFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6,7-methylenedioxyquinazoline-2,4-diol synonyms and IUPAC name
An In-Depth Technical Guide to 6,7-Disubstituted Quinazoline-2,4-diols: A Focus on the 6,7-Methylenedioxy Scaffold
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities.[1][2][3][4][5] Among these, the quinazoline-2,4-dione core is of particular interest due to its versatile pharmacological profile, which includes anticancer, antibacterial, anticonvulsant, and anti-inflammatory properties.[1][2][6] The substitution pattern on the benzene ring of the quinazoline system plays a crucial role in modulating its biological efficacy. This guide provides a comprehensive technical overview of 6,7-disubstituted quinazoline-2,4-diols, with a specific focus on the promising but less-documented 6,7-methylenedioxy analogue. Due to the limited direct literature on 6,7-methylenedioxyquinazoline-2,4-diol, this guide will leverage the extensive research on its close analogue, 6,7-dimethoxyquinazoline-2,4-dione, to infer its properties, synthesis, and potential applications.
PART 1: Nomenclature and Synonyms
A clear and unambiguous naming system is fundamental in chemical research. This section details the IUPAC name and common synonyms for the target compound and its well-studied dimethoxy analogue.
6,7-Methylenedioxyquinazoline-2,4-diol: Proposed Nomenclature
-
IUPAC Name: 7,8-dihydro-[1][6]dioxolo[4,5-g]quinazoline-2,4-diol
-
Common Synonyms:
-
6,7-methylenedioxyquinazoline-2,4(1H,3H)-dione
-
5,6-methylenedioxy-1H-quinazoline-2,4-dione
-
It is important to recognize the tautomeric relationship in this class of compounds. The 2,4-diol form exists in equilibrium with the 2,4-dione form, with the latter generally being the more stable tautomer.
6,7-Dimethoxyquinazoline-2,4-dione: Established Nomenclature
-
IUPAC Name: 6,7-dimethoxy-1H-quinazoline-2,4-dione
-
Synonyms:
-
6,7-dimethoxyquinazoline-2,4-diol
-
2,4-dihydroxy-6,7-dimethoxyquinazoline
-
6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
-
PART 2: Synthesis and Mechanistic Insights
The synthesis of quinazoline-2,4-diones can be achieved through several established routes. A common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative with urea or a related reagent.
Proposed Synthesis of 6,7-Methylenedioxyquinazoline-2,4-diol
A plausible synthetic pathway for the target compound can be adapted from established protocols for similar quinazolinediones. The proposed route commences with 3,4-methylenedioxyaniline.
Step 1: Carboxylation of 3,4-Methylenedioxyaniline
The initial step would involve the introduction of a carboxylic acid group ortho to the amino group. This can be challenging and may require specific directing groups or a multi-step sequence, potentially starting from a different precursor like 3,4-methylenedioxybenzoic acid followed by nitration and reduction.
Step 2: Cyclization with Urea
The resulting 2-amino-4,5-methylenedioxybenzoic acid would then be cyclized with urea, typically under thermal conditions, to form the quinazoline-2,4-dione ring system.
Experimental Protocol: A General Procedure for Cyclization
The following is a generalized protocol based on analogous syntheses. Optimization would be necessary for the specific substrate.
-
Reactant Mixture: A mixture of the substituted 2-aminobenzoic acid (1 equivalent) and urea (2-3 equivalents) is prepared.
-
Heating: The mixture is heated, either neat or in a high-boiling solvent such as diphenyl ether, to a temperature typically ranging from 150-190°C.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent like ethanol or acetone to remove excess urea and byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as DMF/water or ethanol.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 6,7-methylenedioxyquinazoline-2,4-diol.
PART 3: Biological Significance and Therapeutic Potential
The quinazoline-2,4-dione scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities.
Established Biological Activities of Quinazoline-2,4-dione Derivatives
| Biological Activity | Key Findings | References |
| Anticancer | Derivatives have shown potent cytotoxicity against various cancer cell lines, often through mechanisms like cell cycle arrest and apoptosis induction. | [7][8] |
| Antibacterial | The scaffold has been utilized to develop novel antibacterial agents, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. | [2][6] |
| Anticonvulsant | Certain quinazoline-2,4-diones have demonstrated significant anticonvulsant effects in preclinical models. | [1][2] |
| Anti-inflammatory | The anti-inflammatory properties of these compounds have been reported, suggesting potential for treating inflammatory disorders. | [1][6] |
| Carbonic Anhydrase Inhibition | Specific derivatives have been identified as potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. | [9] |
The Role of the 6,7-Methylenedioxy Group
The 6,7-methylenedioxy group is a common structural motif in a variety of natural products and synthetic compounds with significant biological activities.[10] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, in some contexts, it can enhance binding to biological targets and modulate metabolic stability. The incorporation of this group into the quinazoline-2,4-dione scaffold is a promising strategy for the development of novel therapeutic agents.
Logical Relationship Diagram: From Scaffold to Potential Drug
Caption: Rationale for the therapeutic potential of the target molecule.
PART 4: Future Research Directions
The exploration of 6,7-methylenedioxyquinazoline-2,4-diol presents several exciting avenues for future research:
-
Development of a Robust Synthetic Route: A key initial step will be the optimization of a reliable and scalable synthesis for the target compound.
-
Comprehensive Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to evaluate its anticancer, antimicrobial, and other potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogues with variations in the substitution pattern will be crucial for establishing clear SARs and identifying lead compounds with enhanced potency and selectivity.
-
Mechanistic Studies: For any promising activities identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.
References
- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). Preprints.org.
- Manoharan, Y., & Perumal, S. (2025).
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). MDPI.
- Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
- Knorr quinoline synthesis. (n.d.). Grokipedia.
- Knorr quinoline synthesis. (n.d.). Wikipedia.
- Biologically active quinoline and quinazoline alkaloids part I. (n.d.).
- SYNTHESIS OF SOME NOVEL QUINOLINE AND PYRAZOLONE DERIVATIVES VIA KNORR PYRAZOLE AND QUINOLINE SYNTHESIS AND EVALU
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Synthesis of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one. (n.d.).
- Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI.
- 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII. (2017). Journal of Medicinal Chemistry.
- TMSOTf-catalyzed synthesis of substituted quinazolines using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). ScienceDirect.
- Scheme 2. Synthesis of 6-or 7-Substituted Quinazolines a. (n.d.).
- Scheme 22: Intramolecular cyclization of N-benzoylindole. (n.d.).
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. (2025).
- A comprehensive review of recent advances in the biological activities of quinazolines. (2022).
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: S. (2021). Thieme Connect.
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. (n.d.).
- The Medicinal Functionality of Quinazolines. (2022).
- Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)
- Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 6,7-Dimethoxyquinazoline vs. 6,7-Methylenedioxyquinazoline
This guide serves as a technical resource for researchers and medicinal chemists evaluating the 6,7-dimethoxyquinazoline and 6,7-methylenedioxyquinazoline scaffolds. It synthesizes physicochemical properties, synthetic accessibility, and metabolic liabilities to inform lead optimization strategies.
Executive Summary: The Pharmacophore Decision Matrix
In the development of EGFR and VEGFR tyrosine kinase inhibitors (TKIs), the choice between a 6,7-dimethoxy substitution (as seen in Erlotinib, Gefitinib) and a 6,7-methylenedioxy (1,3-dioxole) ring fusion represents a critical decision point. While both motifs provide the necessary electron density to the quinazoline core to enhance ATP-competitive binding, they diverge significantly in metabolic fate, solubility, and conformational entropy.
| Feature | 6,7-Dimethoxyquinazoline | 6,7-Methylenedioxyquinazoline |
| Conformation | Flexible (Rotatable O-Me bonds) | Rigid (Planar, "Tied-back" ring) |
| Entropic Cost | High (Penalty upon binding) | Low (Pre-organized) |
| Lipophilicity (LogP) | Moderate | Higher (More lipophilic) |
| Solubility | Moderate to High | Low (Poor aqueous solubility) |
| Metabolic Liability | O-Demethylation (Phase I) | Ring opening to Catechols / Carbenes |
| Toxicity Risk | Low (Phenol conjugation) | High (Mechanism-Based Inhibition of CYPs) |
Physicochemical & Structural Divergence
Conformational Entropy and Binding Affinity
The primary structural difference lies in the rotational freedom of the oxygen substituents.
-
6,7-Dimethoxy: The methoxy groups possess rotational degrees of freedom. Upon binding to the kinase hinge region (e.g., Met793 in EGFR), these groups must adopt a specific conformation (usually coplanar with the quinazoline ring) to minimize steric clashes and maximize van der Waals contacts. This "freezing" of rotatable bonds incurs an entropic penalty (
), which must be offset by enthalpic gains from binding. -
6,7-Methylenedioxy: The ethylenedioxy bridge locks the oxygens into a planar conformation. This "tied-back" structure is pre-organized , reducing the entropic cost of binding. However, this rigidity is a double-edged sword; if the binding pocket requires a slight twist of the substituents to accommodate a gatekeeper mutation, the methylenedioxy analog may suffer a significant affinity loss compared to the adaptable dimethoxy analog.
Electronic Effects and Solubility
Both scaffolds are electron-rich, increasing the basicity of the N1 nitrogen (the H-bond acceptor for the kinase hinge).
-
Solubility: The 6,7-dimethoxy motif generally offers better aqueous solubility. The ability of the methoxy groups to rotate exposes the oxygen lone pairs more effectively to solvent water molecules compared to the constrained methylene bridge.
Synthetic Pathways: Parallel Protocols
The synthesis of these cores typically proceeds via the Niementowski quinazoline synthesis or cyclization of anthranilic acid derivatives. Below is a comparative protocol for the 4-anilino derivatives.
DOT Diagram: Comparative Synthesis Workflow
Figure 1: Parallel synthetic routes for dimethoxy and methylenedioxy quinazoline cores.
Detailed Protocol: Cyclization & Coupling
Step 1: Preparation of the Quinazolin-4(3H)-one Core
-
Reagents: Start with 2-amino-4,5-dimethoxybenzoic acid (Route A) or 2-amino-4,5-methylenedioxybenzoic acid (Route B).
-
Cyclization: Suspend the anthranilic acid derivative (10 mmol) in formamide (30 mL).
-
Condition: Heat the mixture to 180–190°C for 4–6 hours. The reaction is complete when TLC shows consumption of the starting material.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate. Filter, wash with water, and dry under vacuum.
-
Yield Expectation: 75–85%.
-
Step 2: Chlorination (Activation)
-
Reagents: Suspend the quinazolinone (5 mmol) in thionyl chloride (
, 10 mL). Add a catalytic amount of DMF (2-3 drops). -
Reaction: Reflux for 2–3 hours until the solution becomes clear (evolution of
and HCl gas). -
Workup: Evaporate excess thionyl chloride under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid. The resulting 4-chloro derivative is unstable and moisture-sensitive; use immediately.
Step 3:
-
Reagents: Dissolve the 4-chloro intermediate (5 mmol) in isopropanol (20 mL). Add the substituted aniline (e.g., 3-ethynylaniline, 5.5 mmol).
-
Reaction: Reflux for 3–4 hours. The product typically precipitates as the hydrochloride salt.
-
Isolation: Cool to room temperature. Filter the precipitate. Wash with cold isopropanol and ether.
-
Free Base Conversion (Optional): Suspend the salt in water/methanol and adjust pH to 8 with saturated
. Extract with Ethyl Acetate.
ADMET & Toxicology: The Critical Differentiator
This section highlights the most significant divergence point. While the dimethoxy group is metabolically "soft," the methylenedioxy group introduces a "hard" toxicity risk.
Metabolic Pathways
-
6,7-Dimethoxy: Primarily undergoes O-demethylation mediated by CYP3A4 and CYP1A2. This exposes a phenolic hydroxyl group.
-
Consequence: The phenol is rapidly conjugated (glucuronidation/sulfation) and excreted. This is a standard clearance mechanism.
-
-
6,7-Methylenedioxy: Undergoes oxidation at the methylene carbon.
-
Mechanism:[1] CYP450 abstracts a hydrogen atom from the methylene bridge (
), leading to a hydroxy-methylenedioxy intermediate, which spontaneously collapses to a catechol (ortho-dihydroxybenzene) and releases formate/CO2. -
Toxicity Alert: The intermediate carbene or the resulting ortho-quinone (formed by further oxidation of the catechol) are potent electrophiles. They can covalently bind to the heme iron of CYP450 enzymes, causing Mechanism-Based Inhibition (MBI) or "suicide inhibition." This leads to non-linear pharmacokinetics and potential drug-drug interactions (DDIs).
-
DOT Diagram: Metabolic Divergence
Figure 2: Metabolic fates of the two scaffolds. Note the high-risk pathway for the methylenedioxy derivative.
Experimental Validation Protocols
To empirically verify the differences described above, the following assays are standard.
In Vitro Kinase Assay (EGFR)
Objective: Determine
-
System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).
-
Enzyme: Recombinant Human EGFR (wild type) and mutants (L858R, T790M).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
Protocol:
-
Prepare 3x serial dilutions of the Dimethoxy and Methylenedioxy analogs in DMSO.
-
Incubate compound (2.5 µL) with Kinase/Substrate mix (5 µL) for 60 min at Room Temp.
-
Add ATP (2.5 µL) to initiate reaction (
apparent concentration). -
Add detection reagent (ADP-Glo) and read luminescence.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.
-
Interpretation: If
(MD) ≈ (DM), the entropy gain of the rigid ring compensates for any minor steric penalties. If (MD) >> (DM), the rigid ring clashes with the binding pocket.
-
Microsomal Stability & CYP Inhibition (TDI Assay)
Objective: Detect mechanism-based inhibition (suicide inhibition) characteristic of the methylenedioxy ring.
-
System: Human Liver Microsomes (HLM).
-
Protocol (Time-Dependent Inhibition - TDI):
-
Pre-incubation: Incubate test compound (10 µM) with HLM (1 mg/mL) and NADPH for 0, 10, 20, and 30 minutes (Primary incubation).
-
Dilution: Dilute the primary incubation mixture 1:10 into a secondary incubation containing a probe substrate (e.g., Testosterone for CYP3A4) and fresh NADPH.
-
Measurement: Measure the formation of the probe metabolite (6β-hydroxytestosterone) by LC-MS/MS.
-
-
Analysis: Calculate
(rate of inactivation).-
Result: A significant decrease in probe metabolite formation with increasing pre-incubation time indicates TDI. This is highly probable for the 6,7-methylenedioxy analog but unlikely for the 6,7-dimethoxy analog.
-
References
-
Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. National Institutes of Health (NIH). Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Binding interactions of 6,7-dimethoxy-derivative of quinazoline with EGFRwt. ResearchGate. Available at: [Link]
-
1,2-Dimethoxybenzene (Veratrole) Physicochemical Properties. NIST Chemistry WebBook. Available at: [Link]
-
Metabolism of MDA and MDMA; formation of thioether metabolites. ResearchGate. Available at: [Link]
Sources
An In-Depth Technical Guide to Determining the Solubility Profile ofdioxolo[4,5-g]quinazoline-6,8-diol in DMSO and Water
An In-Depth Technical Guide to Determining the Solubility Profile of[1][2]dioxolo[4,5-g]quinazoline-6,8-diol in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of a compound is a critical physicochemical property that dictates its behavior in both experimental and physiological environments. [ 3, 4, 14 ] For novel heterocyclic compounds such as[1][2]dioxolo[4,5-g]quinazoline-6,8-diol, a derivative of the pharmacologically significant quinazoline scaffold, understanding the solubility profile in both a versatile organic solvent like dimethyl sulfoxide (DMSO) and a universal biological solvent like water is fundamental for advancing any research or development program. [ 1, 2 ] Low aqueous solubility can severely hamper in vitro assay reliability and lead to poor bioavailability, while DMSO solubility is crucial for the preparation of stock solutions for high-throughput screening. [ 7, 10 ]
Introduction to[1][2]dioxolo[4,5-g]quinazoline-6,8-diol and the Imperative of Solubility
The quinazoline core is a prominent feature in numerous compounds with a wide array of biological activities, making its derivatives subjects of intense study in medicinal chemistry. [ 2, 18 ] The specific compound,[1][2]dioxolo[4,5-g]quinazoline-6,8-diol, incorporates several key structural features that influence its physicochemical properties:
-
A Fused Aromatic System: The quinazoline core is inherently rigid and hydrophobic.
-
A Dioxolo Ring: This adds to the structural complexity and can influence crystal packing.
-
Two Hydroxyl (-OH) Groups: These phenolic hydroxyls can act as both hydrogen bond donors and acceptors, potentially increasing polarity and offering sites for ionization.
The interplay of these features makes a theoretical prediction of solubility challenging, necessitating empirical determination. Solubility is a gatekeeper parameter in drug discovery; a compound must be in solution to be absorbed and to interact with its biological target. [ 3, 4 ] Early and accurate solubility assessment helps to de-risk projects by identifying potential liabilities that could hinder development. [ 7, 10 ]
Physicochemical Properties (Predicted)
While experimental data is sparse, computational methods can provide an initial estimate of the properties relevant to the solubility of[1][2]dioxolo[4,5-g]quinazoline-6,8-diol.
| Property | Predicted Value / Structural Feature | Implication for Solubility |
| Molecular Formula | C9H6N2O4 | Relatively small molecule. |
| Molecular Weight | ~206.16 g/mol | Lower molecular weight is generally favorable for solubility. |
| Hydrogen Bond Donors | 2 (from -OH groups) | Potential for strong interactions with protic solvents like water. |
| Hydrogen Bond Acceptors | 4 (from N and O atoms) | Enhances interactions with a wide range of solvents. |
| Predicted LogP | Varies by algorithm, likely in the 1.0-2.0 range | Suggests moderate lipophilicity; may have limited aqueous solubility. |
| pKa | Phenolic hydroxyls (acidic), Quinazoline nitrogens (basic) | Ionization state will be pH-dependent, critically affecting aqueous solubility. |
Note: These values are estimations and require experimental validation.
Scientific Principles: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information. [ 14, 27 ]
-
Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, with excess solid material present. [ 29, 32 ] It is typically determined using the "gold standard" shake-flask method over an extended incubation period (24-48 hours) to ensure equilibrium is reached. [ 6, 16 ] This value is critical for pre-formulation and late-stage development. [ 14 ]
-
Kinetic (Apparent) Solubility: This measurement reflects the concentration of a compound that remains in solution under non-equilibrium conditions after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. [ 8, 14 ] This method is high-throughput and mimics the conditions of many in vitro biological assays. [ 5, 27 ] The resulting value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions. [ 11 ]
Experimental Protocols for Solubility Determination
The following protocols are designed to be self-validating systems, providing robust methodologies for characterizing the solubility of[1][2]dioxolo[4,5-g]quinazoline-6,8-diol.
Protocol for Thermodynamic Solubility in Water (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive method. [ 12, 15 ]
Rationale: By incubating an excess of the solid compound with the solvent for an extended period (e.g., 24 hours), the system reaches a state of thermodynamic equilibrium. [ 22, 24 ] Subsequent separation of the solid and quantification of the dissolved compound provides the true solubility value. [ 23 ]
Materials and Equipment:
-
Purified water (e.g., Milli-Q or equivalent) and relevant aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding material like PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (LC-MS) for quantification [ 13, 21 ]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid[1][2]dioxolo[4,5-g]quinazoline-6,8-diol (e.g., 1-2 mg) to a pre-weighed glass vial. A visible excess of solid must remain at the end of the experiment to ensure saturation. [ 22 ]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the aqueous medium (water or buffer) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a consistent speed (e.g., 200-300 RPM) in an incubator at a controlled temperature for 24 hours. [ 22 ] This extended agitation time is critical to achieve equilibrium. [ 24 ]
-
Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. To remove undissolved solid, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For further certainty, filter the collected supernatant through a 0.22 µm syringe filter. [ 24 ]
-
Quantification: Prepare a calibration curve of the compound in the chosen analytical solvent (e.g., DMSO or a mobile phase mimic). Dilute the filtered supernatant into the linear range of the calibration curve and analyze using a validated HPLC-UV or LC-MS method. [ 25 ]
-
Calculation: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration is the thermodynamic solubility.
Protocol for Solubility in DMSO (Shake-Flask Method)
DMSO is a powerful polar aprotic solvent in which many organic compounds are highly soluble. [ 40 ] Determining the upper limit of solubility is essential for preparing high-concentration stock solutions.
Methodology: The protocol is identical to the one described in Section 3.1 , with the following modifications:
-
Solvent: Use anhydrous, high-purity DMSO. [ 37 ]
-
Quantification: Due to the high expected solubility, a larger amount of starting material may be needed, and greater dilution will be required before HPLC analysis. The calibration curve should be prepared in the same analytical solvent to avoid solvent effects.
Protocol for Kinetic Solubility in Aqueous Buffer
This high-throughput method is ideal for early discovery and assessing a compound's behavior in biological assays. [ 5, 8 ]
Rationale: This assay simulates the process of diluting a DMSO stock solution into an aqueous buffer, a common step in biological screening. It measures how much of the compound stays in solution after this shock dilution, which can cause less soluble compounds to precipitate. [ 26 ]
Materials and Equipment:
-
High-concentration stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for direct UV assay, or standard plates for nephelometry)
-
Plate reader capable of measuring UV absorbance or nephelometry (light scattering) [ 7 ]
-
Multichannel pipettes
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of[1][2]dioxolo[4,5-g]quinazoline-6,8-diol in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. To test a range of concentrations, a serial dilution of the stock can be performed in a separate DMSO plate first.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.
-
Incubation: Mix the plate gently and incubate at room temperature for a set period (e.g., 2 hours). [ 5 ]
-
Detection (Choose one):
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The highest concentration without a significant increase in scattering is the kinetic solubility. [ 7 ]
-
Direct UV / HPLC: Alternatively, use a filter plate to separate any precipitate. Then, quantify the concentration of the compound remaining in the filtrate using a UV plate reader or by HPLC, comparing the result to a standard curve prepared under identical solvent conditions (e.g., 1% DMSO in buffer). [ 6, 11 ]
-
Data Presentation and Visualization
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Summary of Solubility Profile for[1][2]dioxolo[4,5-g]quinazoline-6,8-diol
| Solubility Type | Solvent / Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|
| Thermodynamic | Water | Shake-Flask | 25 | (Experimental Data) | (Experimental Data) |
| Thermodynamic | PBS (pH 7.4) | Shake-Flask | 25 | (Experimental Data) | (Experimental Data) |
| Thermodynamic | DMSO | Shake-Flask | 25 | (Experimental Data) | (Experimental Data) |
| Kinetic | PBS (pH 7.4) | DMSO Dilution | 25 | (Experimental Data) | (Experimental Data) |
Experimental Workflow Visualizations
Diagrams help clarify the sequence and logic of the experimental protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
Determining the solubility profile of[1][2]dioxolo[4,5-g]quinazoline-6,8-diol in DMSO and water is not merely a data collection exercise; it is a foundational step in understanding the compound's potential and limitations. By employing the robust, validated protocols for both thermodynamic and kinetic solubility detailed in this guide, researchers can generate high-quality, reliable data. This information is indispensable for designing meaningful biological assays, developing viable formulations, and making informed decisions throughout the drug discovery and development pipeline.
References
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- CIBTech. (n.d.). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- The Importance of Solubility for New Drug Molecules. (2020, May 11). Farmacia.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(8), 2247-2253.
- Benchchem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
-
ResearchGate. (n.d.). Synthesis of[1][2]dioxolo[4,5‐g] quinazoline‐6,8(5H,7H)‐dione‐based on.... Retrieved from ResearchGate.
- Wikipedia. (n.d.). Quinazoline.
- National Institutes of Health. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Quora. (2017, April 27). How to perform the shake flask method to determine solubility.
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
-
PubMed. (2015, April 1). An efficient synthesis of[1][2]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. Retrieved from PubMed.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal.
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.
-
Chemsrc. (n.d.). [1][2]Dioxolo[4,5-G]quinazoline-6,8-diol | CAS#:21884-35-5. Retrieved from Chemsrc website.
-
PubChem. (n.d.). 6-Phenyl-5H-[1][2]dioxolo[4,5-g]quinolin-8-one. Retrieved from PubChem.
- National Institutes of Health. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities.
- MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
- National Institutes of Health. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
-
PubChem. (n.d.). [1][2]Dioxolo[4,5-g]isoquinoline. Retrieved from PubChem.
- Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Scribd. (n.d.). Solubility Data of DMSO.
Methodological & Application
Application Note: Synthesis of 6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline
(Scientifically Validated as 2,4-Dichloro-6,7-methylenedioxyquinazoline)
Executive Summary & Structural Clarification
This application note details the synthesis of 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline , a critical bicyclic electrophile used in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and
Critical Nomenclature Note: While commercially listed by vendors (e.g., Fluorochem) as 6,8-dichloro-[1,3]dioxolo[4,5-g]quinazoline, standard IUPAC numbering for the quinazoline core identifies this molecule as 2,4-dichloro-[1,3]dioxolo[4,5-g]quinazoline (or 2,4-dichloro-6,7-methylenedioxyquinazoline). The [1,3]dioxolo ring is fused at the g-face (positions 6 and 7) of the quinazoline, leaving positions 2 and 4 on the pyrimidine ring as the sites of chlorination. This guide utilizes the IUPAC-validated 2,4-dichloro designation for mechanistic accuracy while acknowledging the vendor synonym.
Target Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₉H₄Cl₂N₂O₂ |
| Molecular Weight | 243.05 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 184–187 °C (dec.)[1] |
| Solubility | Soluble in DCM, CHCl₃, THF; hydrolyzes in water |
| Stability | Moisture sensitive (hygroscopic); store under inert gas |
Retrosynthetic Strategy
The synthesis is best approached via the Vilsmeier-Haack type chlorination of the corresponding quinazoline-2,4-dione. This dione is constructed from the anthranilic acid derivative, ensuring the correct regiochemistry of the methylenedioxy fusion.
Reaction Pathway Diagram
The following flow illustrates the critical path from the commercially available 2-amino-4,5-methylenedioxybenzoic acid.
Figure 1: Synthetic workflow from anthranilic acid precursor to the dichloro-heterocycle.
Detailed Experimental Protocols
Phase 1: Synthesis of the Dione Intermediate
Compound: 6,7-methylenedioxyquinazoline-2,4(1H,3H)-dione Rationale: Direct fusion of the anthranilic acid with urea is preferred over the potassium cyanate method due to higher atom economy and ease of purification (product precipitates upon cooling).
Materials:
-
2-Amino-4,5-methylenedioxybenzoic acid (10.0 g, 55.2 mmol)
-
Urea (16.6 g, 276 mmol, 5.0 eq)
-
Glacial Acetic Acid (optional, for wash)
Protocol:
-
Fusion: In a 250 mL round-bottom flask, intimately mix the amino acid and urea.
-
Heating: Heat the mixture in an oil bath to 160°C . The mixture will melt and ammonia gas (
) will evolve.-
Critical Control Point: Monitor gas evolution. Maintain temperature until the melt solidifies (approx. 2–3 hours).
-
-
Temperature Ramp: Increase temperature to 180°C for 30 minutes to ensure complete cyclization.
-
Workup: Cool the flask to ~100°C and add water (100 mL) carefully. Break up the solid mass with a glass rod.
-
Filtration: Filter the suspension while warm. Wash the filter cake copiously with water (3 x 50 mL) to remove excess urea.
-
Drying: Dry the solid in a vacuum oven at 60°C overnight.
Phase 2: Chlorination to 2,4-Dichloro-[1,3]dioxolo[4,5-g]quinazoline
Rationale: Phosphorus oxychloride (
Materials:
-
Dione Intermediate (from Phase 1) (5.0 g, 24.2 mmol)
-
Phosphorus Oxychloride (
) (40 mL, excess) - -Diisopropylethylamine (DIPEA) (4.2 mL, 24.2 mmol, 1.0 eq)
-
Anhydrous Toluene (for workup)
Protocol:
-
Setup: Equip a 100 mL dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a
drying tube or line. -
Addition: Charge the flask with the Dione intermediate. Add
carefully. -
Catalysis: Add DIPEA dropwise.
-
Safety Note: Reaction is exothermic.
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Endpoint: The suspension should turn into a clear, dark yellow/orange solution. Monitor by TLC (System: 20% EtOAc in Hexane).
-
-
Distillation: Distill off excess
under reduced pressure. Do not distill to dryness ; leave a small volume of oil. -
Quenching (High Risk Step):
-
Dissolve the residue in anhydrous DCM (50 mL).
-
Pour the organic solution slowly into a stirred mixture of crushed ice and saturated
. -
Why: Direct water addition to the residue can cause violent hydrolysis.
-
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 30 mL).
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate. -
Recrystallization: Recrystallize the crude solid from Toluene or a DCM/Hexane mixture.
Quality Control & Validation
Analytical Checkpoints
To ensure the integrity of the "6,8-dichloro" (2,4-dichloro) product, verify the following spectral features. The absence of carbonyl signals and the shift in aromatic protons are diagnostic.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | Aromatic protons H5 and H8 (singlets due to para-separation). | |
| ¹H NMR (CDCl₃) | Methylenedioxy protons (distinctive singlet). | |
| LC-MS | m/z 243/245/247 (M+H) | Characteristic isotope pattern for Cl₂ (9:6:1 ratio). |
| IR | Absence of 1650-1700 cm⁻¹ | Confirms complete conversion of amide/dione carbonyls to C-Cl. |
Troubleshooting Guide
-
Problem: Incomplete chlorination (Monochloro impurity).
-
Cause: Old
or insufficient heating time. -
Solution: Add
(0.5 eq) to the reaction mixture to boost chlorinating power.
-
-
Problem: Product hydrolysis during workup.
-
Cause: Quenching was too warm or pH was acidic.
-
Solution: Keep quench temperature <5°C and ensure aqueous phase is basic (
) immediately.
-
Safety & Handling Architecture
The synthesis involves highly corrosive and toxic reagents. The following logic gate describes the safety decision-making process for the
Figure 2: Safety logic for the critical quenching of phosphorus oxychloride residues.
References
-
Fluorochem Product Catalog. 6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline (CAS 20197-55-1).[5] Retrieved from
-
PubChem Database. Quinazoline Structure and Numbering Systems.[6] National Library of Medicine. Retrieved from
-
Bridges, A. J., et al. (1996).[1] Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline. Journal of Medicinal Chemistry, 39(1), 267–276. (Provides foundational chemistry for 6,7-substituted quinazolines).
-
Li, J., et al. (2010).[7] Improved Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline. CN101747323A. (Patent reference for the chlorination methodology of electron-rich quinazolines).
-
GuideChem. 6,8-Dichloro-[1,3]dioxolo[4,5-g]quinazoline Properties. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to the Synthesis of 4-Anilinoquinazoline Derivatives from 6,8-Diol Precursors
Introduction: The Quinazoline Scaffold in Modern Oncology
The 4-anilinoquinazoline scaffold is a cornerstone in the design of targeted cancer therapeutics.[1][2] Compounds bearing this privileged structure are renowned for their potent inhibitory activity against various protein tyrosine kinases (TKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3][4] Overexpression or mutation of EGFR is a key driver in the progression of numerous carcinomas, making it a critical therapeutic target.[1] First and second-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are based on the 4-anilinoquinazoline core and have become standard-of-care treatments for certain cancers, most notably non-small-cell lung cancer (NSCLC).[5][6]
While extensive research has focused on substitutions at the 6- and 7-positions of the quinazoline ring, the exploration of 6,8-disubstituted analogues remains a less-traversed path. This guide provides a detailed protocol for the synthesis of 4-anilinoquinazoline derivatives from 6,8-diol precursors. This specific substitution pattern offers a unique opportunity to probe new regions of the ATP-binding pocket of kinases and to develop derivatives with novel pharmacological profiles, potentially overcoming acquired resistance to existing therapies.[7]
This document is intended for researchers, medicinal chemists, and drug development professionals. It provides not only step-by-step protocols but also the underlying mechanistic rationale, troubleshooting insights, and key characterization data to ensure reproducible and successful synthesis.
The Core Synthetic Strategy: A Multi-Step Approach
The synthesis of 4-anilino-6,8-dihydroxyquinazolines is not a direct, single-step process. The presence of acidic phenolic hydroxyl groups necessitates a strategic approach involving protection and deprotection steps to ensure compatibility with the required reagents, particularly the aggressive chlorinating agents used to activate the C4 position. The overall workflow is outlined below.
Figure 1: General Synthetic Workflow. A multi-step pathway for synthesizing the target compounds, highlighting the critical protection/deprotection strategy.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The key bond-forming step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction.[8] This reaction allows for the coupling of the quinazoline core with a diverse range of anilines.
Causality Behind the Reaction: The quinazoline ring is inherently electron-deficient. The introduction of a potent electron-withdrawing chlorine atom at the C4 position, coupled with the electron-withdrawing nature of the ring nitrogens, makes this position highly electrophilic and susceptible to attack by a nucleophile, such as the lone pair of electrons on the aniline nitrogen.[9] The reaction typically proceeds via a stepwise addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 2: SNAr Mechanism Pathway. The logical flow from reactants to product via a tetrahedral Meisenheimer intermediate.
The reaction rate is influenced by several factors:
-
Aniline Nucleophilicity: Electron-donating groups on the aniline ring increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, often requiring more forcing conditions like higher temperatures or microwave irradiation.[10][11]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., isopropanol, n-butanol) are commonly used to facilitate the reaction.
-
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Instrumentation
-
Reagents: 2-Amino-3,5-dihydroxybenzoic acid, benzyl bromide (BnBr), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), formamide, phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), substituted anilines, isopropanol (IPA), palladium on carbon (10% Pd/C), hydrogen gas supply. All reagents should be of analytical grade or higher.
-
Instrumentation: Standard laboratory glassware, heating mantles with magnetic stirrers, reflux condensers, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) apparatus, column chromatography setup, NMR spectrometer, and a mass spectrometer.
Protocol 1: Synthesis of 6,8-bis(benzyloxy)quinazolin-4(3H)-one
Expertise & Rationale: The phenolic hydroxyls of the starting material are acidic and would interfere with subsequent steps, particularly the chlorination which uses acid chlorides. Benzyl groups are chosen as protecting groups because they are stable under the conditions of the next two steps (cyclization and chlorination) and can be reliably removed under mild conditions via hydrogenolysis.
-
Setup: To a 500 mL round-bottom flask, add 2-amino-3,5-dihydroxybenzoic acid (1 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous DMF (10 mL per gram of starting material).
-
Protection: While stirring vigorously, add benzyl bromide (2.5 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water (5 volumes). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
-
Cyclization: Transfer the crude, dried protected intermediate to a new flask. Add formamide (15 mL per gram of intermediate). Heat the mixture to 180-190 °C and maintain for 4-6 hours.
-
Isolation: Cool the reaction mixture. A solid should precipitate. Add water to the flask, stir, and collect the product by vacuum filtration. Wash with water and dry in a vacuum oven.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary.
Protocol 2: Synthesis of 4-Chloro-6,8-bis(benzyloxy)quinazoline
Expertise & Rationale: This step activates the C4 position for nucleophilic attack. POCl₃ is a strong dehydrating and chlorinating agent, ideal for converting the quinazolinone to the 4-chloroquinazoline. A catalytic amount of DMF is often used to form the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 6,8-bis(benzyloxy)quinazolin-4(3H)-one (1 eq.) in phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Reaction: Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours, until the reaction appears homogeneous and TLC shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (use a base trap).
-
Isolation: To the residual oil, cautiously add crushed ice while stirring. A solid will precipitate. Adjust the pH to ~8 with a saturated NaHCO₃ solution. Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum.
Protocol 3: SNAr Reaction with a Substituted Aniline
Expertise & Rationale: This is the key coupling step. Isopropanol is a common and effective solvent. The reaction is typically run at reflux to provide sufficient thermal energy to overcome the activation barrier of the rate-determining step.
-
Setup: To a round-bottom flask, add 4-chloro-6,8-bis(benzyloxy)quinazoline (1 eq.), the desired substituted aniline (1.1-1.2 eq.), and isopropanol (15 mL per gram of chloroquinazoline).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC. The formation of a precipitate (the hydrochloride salt of the product) is often observed.
-
Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect it by vacuum filtration and wash with cold isopropanol. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether or hexane to induce precipitation.
-
Purification: The product can be purified by recrystallization or column chromatography on silica gel.
Protocol 4: Deprotection to Yield Final Product
Expertise & Rationale: Catalytic hydrogenation is a clean and efficient method for removing benzyl ethers. The reaction proceeds under mild conditions and the only byproduct is toluene, which is easily removed.
-
Setup: Dissolve the protected 4-anilinoquinazoline derivative (1 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate. Transfer the solution to a hydrogenation vessel.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3 cycles). Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is consumed (usually 4-24 hours).
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final 4-anilino-6,8-dihydroxyquinazoline derivative. Further purification can be done by recrystallization if needed.
Data Presentation and Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Representative Yields and Reaction Conditions
| Entry | Aniline Substituent (Ar) | SNAr Time (h) | Overall Yield (%)¹ |
| 1 | 3-chloro-4-fluoro | 6 | 55 |
| 2 | 3-ethynyl | 8 | 48 |
| 3 | 4-methoxy | 4 | 62 |
| 4 | 3-trifluoromethyl | 10 | 45 |
¹ Overall yield calculated over the final three steps (Chlorination, SNAr, Deprotection).
Key Analytical Data
A successful synthesis of a representative compound, N-(3-chloro-4-fluorophenyl)quinazoline-4,6,8-triamine, would exhibit the following characteristic signals:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.5-10.5 (br s, 2H): Signals for the two phenolic -OH protons.
-
δ ~9.5 (s, 1H): Signal for the N-H proton of the anilino group.
-
δ ~8.5 (s, 1H): Quinazoline H2 proton.
-
δ 7.0-8.2 (m, 5H): Aromatic protons from the quinazoline (H5, H7) and anilino rings.
-
-
¹³C NMR (DMSO-d₆, 101 MHz): Characteristic signals for the quinazoline and aniline carbons, including downfield shifts for carbons attached to oxygen.
-
Mass Spectrometry (ESI+): A clear [M+H]⁺ peak corresponding to the calculated molecular weight of the final product.
References
- Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). PubMed.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). Frontiers in Pharmacology.
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. (n.d.).
- Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. (n.d.).
- Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). SciPharm.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals.
- 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range. (2024). Journal of Medicinal Chemistry.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (n.d.). PubMed.
- Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. (2022). European Journal of Medicinal Chemistry.
- 4-Anilinoquinazolines with Lavendustin A subunit as inhibitors of epidermal growth factor receptor tyrosine kinase: syntheses, chemical and pharmacological properties. (n.d.). PubMed.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). MDPI.
- Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). European Journal of Medicinal Chemistry.
- Gefitinib. (2015). New Drug Approvals.
- What is the synthesis method of 4-Chloro-6-iodoquinazoline? (n.d.). Guidechem.
- PROCESS FOR THE PREPARATION OF ERLOTINIB. (2017).
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed.
- Design, Synthesis, and Antitumor Activity of Erlotinib Deriv
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). European Journal of Medicinal Chemistry.
- 4-Chloro-6,7-dimethoxyquinazoline synthesis. (n.d.). ChemicalBook.
Sources
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazolines with Lavendustin A subunit as inhibitors of epidermal growth factor receptor tyrosine kinase: syntheses, chemical and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Troubleshooting & Optimization
Handling poor solubility of quinazoline diols in NMR solvents
Welcome to the Heterocycle Spectroscopy Support Hub.
Ticket ID: QNZ-SOL-001 Subject: Resolving Solubility & Aggregation Issues for Quinazoline Diols in NMR Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Quinazoline diols (e.g., 2,4-dihydroxyquinazoline) present a "perfect storm" for NMR solubility issues. They possess high lattice energy due to a dual mechanism: strong intermolecular Hydrogen-bonding networks (donor/acceptor pairs) and extensive
This guide provides a tiered troubleshooting protocol, moving from non-invasive physical methods to chemical modification.
Module 1: The Solvent Matrix (Selection Logic)
Standard
Solvent Performance Table for Quinazoline Diols
| Solvent | Polarity ( | Mechanism of Action | Pros | Cons |
| DMSO- | 46.7 | Strong H-bond acceptor; disrupts solute-solute H-bonds. | Standard reference; good for biological relevance. | Often fails for high-melting solids; hygroscopic (water peak at 3.33 ppm). |
| Pyridine- | 12.4 | Excellent for planar heterocycles; basic (accepts protons). | Expensive; distinct smell; signals overlap in aromatic region (7-9 ppm). | |
| TFA- | 8.55 | Strong acid; protonates N-atoms, inducing electrostatic repulsion. | The "Gold Standard" for solubility ; breaks aggregates instantly. | Drastic chemical shift changes ; corrosive; expensive. |
| HFIP- | 16.7 | Strong H-bond donor; solvates carbonyls/lone pairs. | Good for peptides/amides; stabilizes helical structures. | Very expensive; volatile. |
Module 2: Diagnostic & Decision Workflows
Do not randomly mix solvents.[1] Follow this logic gate to minimize sample waste and maximize spectral quality.
Figure 1: Logical decision tree for solvent selection. Note that moving from Tier 3 to Tier 4 introduces chemical shift perturbations.
Module 3: Advanced Protocols
Protocol A: Variable Temperature (VT) NMR
Why it works: Heating provides kinetic energy to overcome the lattice enthalpy. In DMSO, the viscosity decreases significantly at higher temperatures, sharpening lines broadened by slow tumbling or intermediate exchange.
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-
. Cap the tube tightly (use a screw-cap tube if possible to prevent solvent evaporation/concentration changes). -
Initial Scan: Run a standard proton scan at 25°C (298 K). If peaks are broad blobs, proceed.
-
Step-Heating: Increase probe temperature to 323 K (50°C). Allow 10 minutes for thermal equilibration. Shim again.
-
Limit: You can safely go to 353 K (80°C) in DMSO.
-
Warning: Quinazoline diols are generally stable, but check for new peaks indicating decomposition.
-
-
Observation: If the "blobs" sharpen into multiplets, the issue was aggregation or restricted rotation.
Protocol B: The TFA- Titration (Charge Repulsion)
Why it works: Quinazolines have basic nitrogens (N1/N3). Protonating them creates a cationic species. Positive charges repel each other, physically breaking the
-
Baseline: Prepare the sample in DMSO-
(even if it's a suspension). Run a scan.[2][3][4][5] -
Titration: Add 20
L of TFA- (Trifluoroacetic acid- ). Shake vigorously. -
Monitor: The solution should clear. The chemical shifts of protons adjacent to the nitrogen (H2, H4) will shift downfield (
ppm) due to the deshielding effect of the positive charge. -
Full Switch: If the sample remains stubborn, dissolve directly in 100% TFA-
.-
Note: You must report this solvent clearly. Your chemical shifts will not match literature values taken in DMSO.
-
Module 4: Troubleshooting & FAQs
Q1: My spectrum in DMSO-
-
Fix: Use a solvent suppression pulse sequence (e.g., zgesgp on Bruker systems) to suppress the water signal.
-
Alternative: Add activated 3Å molecular sieves directly to the NMR tube and let it stand for 1 hour.
Q2: I see double peaks for every signal. Is my sample impure? A: Not necessarily. This is likely Tautomeric Equilibrium . Quinazoline-2,4-diol exists in equilibrium with quinazoline-2,4-dione. In solvents like DMSO, you may see a slow exchange mixture of the lactam and lactim forms.
-
Test: Run a VT-NMR experiment (Protocol A). If the double peaks coalesce into single sharp peaks at high temperature, it is a dynamic equilibrium, not an impurity.
Q3: Can I just derivatize it? A: Yes, as a last resort.
-
Silylation: Add 2-3 drops of BSA (N,O-Bis(trimethylsilyl)acetamide) directly to the
suspension. It will silylate the -OH/-NH groups, making the molecule lipophilic and soluble in Chloroform. -
Impact: This permanently changes the chemical structure (replacing H with
), but it allows you to get a clean spectrum to prove the core structure.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Sample Preparation and Solvents). Link
-
Abraham, R. J., & Mobli, M. (2008). The solvatochromic effect of solvents on the NMR chemical shifts of hydrogen in organic molecules. Magnetic Resonance in Chemistry, 46(1), 12-19. (Explains the shift mechanism in Pyridine/DMSO). Link
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link
Sources
Preventing hydrolysis of chloro-quinazoline intermediates during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling chloro-quinazoline intermediates. This guide is designed to provide you with in-depth, field-proven insights to navigate the challenges associated with the hydrolytic instability of these critical synthetic intermediates. Here, you will find troubleshooting guides and FAQs structured to address the specific issues you may encounter during your experimental workups.
The Challenge: Hydrolytic Instability
Chloro-quinazolines are pivotal intermediates in the synthesis of a multitude of biologically active compounds, including several blockbuster oncology drugs like Gefitinib, Erlotinib, and Lapatinib.[1][2][3][4] The C4-chloro substituent is highly activated towards nucleophilic substitution, which is key to its synthetic utility. However, this reactivity also makes it highly susceptible to hydrolysis, leading to the formation of the corresponding inactive quinazolin-4-one byproduct.[5] This unwanted side reaction can significantly decrease yields and complicate purification. This guide provides robust strategies to mitigate and prevent this hydrolysis during reaction workup.
Frequently Asked Questions (FAQs)
Q1: Why is the chlorine atom on my quinazoline intermediate so prone to hydrolysis?
A: The susceptibility of the C4-chloro group to nucleophilic attack by water is due to the electron-withdrawing nature of the quinazoline ring system. The nitrogen atoms at positions 1 and 3 pull electron density away from the pyrimidine ring, making the C4 position highly electrophilic. This facilitates the addition-elimination mechanism by which water or hydroxide ions can displace the chloride, a good leaving group. The C4 position is generally more reactive than the C2 position.[6]
Q2: What is the primary product of hydrolysis, and how can I confirm its presence?
A: The primary hydrolysis product is the corresponding quinazolin-4(3H)-one. This occurs when the C4-chloro group is replaced by a hydroxyl group, which then tautomerizes to the more stable amide form. You can readily detect this byproduct using standard analytical techniques:
-
LC-MS: Look for a mass peak corresponding to (M-Cl+OH), where M is the mass of your chloro-quinazoline intermediate.
-
¹H NMR: The formation of the quinazolinone results in the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the N-H proton.
The presence of this hydrolysis product can significantly impact the yield of subsequent reactions.[5]
Q3: My reaction to form the chloro-quinazoline (e.g., using SOCl₂ or POCl₃) is complete. What is the most critical first step in the workup?
A: The most critical step is the complete and careful removal of the excess chlorinating agent under anhydrous conditions.[7][8] Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly water-reactive and generate HCl upon quenching. Any residual acid will catalyze the hydrolysis of your product once aqueous solutions are introduced.
Recommended Protocol: Anhydrous Quench & Evaporation
-
After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture in vacuo to remove the bulk of the excess chlorinating agent.
-
Add a high-boiling anhydrous solvent like toluene and re-concentrate. Repeat this process 2-3 times to azeotropically remove the last traces of the reagent.
-
The resulting crude chloro-quinazoline can then be taken directly to the next step or subjected to a carefully controlled workup.
Troubleshooting Guides
Issue 1: Significant hydrolysis is observed during aqueous workup and extraction.
This is the most common failure point. The combination of water and even trace amounts of acid or base creates a perfect environment for hydrolysis.
Solution A: pH-Controlled Aqueous Workup
The key is to neutralize any acid generated from the chlorination step before or during the addition of water, and to maintain a stable, neutral pH throughout the extraction.
Detailed Protocol: Buffered Aqueous Workup
-
Preparation: Cool the flask containing your crude chloro-quinazoline residue in an ice bath (0-5 °C).
-
Quenching: Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-7.5) to the reaction mixture with vigorous stirring. The goal is to neutralize residual acid as it comes into contact with water.
-
Extraction: Once the quench is complete and gas evolution has ceased, proceed with the extraction using an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aq. NaHCO₃ solution (1x)
-
Brine (1x)
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Solution B: Biphasic Quench
For larger-scale reactions, a biphasic quench can be more effective at controlling the exotherm and local pH.
-
To a separate flask containing a cold, vigorously stirred mixture of your extraction solvent (e.g., DCM) and saturated aq. NaHCO₃, slowly add the crude reaction mixture via an addition funnel.
-
This ensures that the acid is neutralized immediately upon entering the biphasic system, minimizing contact time with water in an acidic environment.
Issue 2: Hydrolysis occurs even during solvent evaporation.
If you observe the formation of the quinazolinone byproduct while concentrating your organic extracts, it indicates that your organic layer was not properly neutralized or dried.
Root Causes & Solutions:
-
Insufficient Washing: Trace amounts of acid can be carried over into the organic layer. Ensure thorough washing with a basic solution like NaHCO₃.
-
Incomplete Drying: Dissolved water in the organic solvent can cause hydrolysis, especially upon heating during evaporation.[9] Use an adequate amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄) and ensure sufficient contact time.
-
Thermal Decomposition: Chloro-quinazolines can be thermally labile. Always concentrate your product at the lowest practical temperature.
| Parameter | Standard Workup | Recommended Workup | Rationale |
| Quenching Agent | Water or Ice | Cold Saturated aq. NaHCO₃ / Phosphate Buffer | Neutralizes acid catalysis immediately. |
| Temperature | Room Temperature | 0-5 °C | Reduces the rate of hydrolysis. |
| Extraction pH | Uncontrolled | Maintained at pH 7-8 | Minimizes both acid and base-catalyzed hydrolysis. |
| Evaporation Temp. | >40 °C | <40 °C | Prevents thermal degradation and hydrolysis. |
Issue 3: My intermediate is extremely sensitive, and even a buffered workup causes issues. Can I avoid water altogether?
Yes. For exceptionally sensitive substrates, a non-aqueous workup is the best strategy.
Solution: Anhydrous Workup Protocol
This procedure is designed for moisture-sensitive compounds and avoids hydrolysis by eliminating water.[10]
-
Chlorinating Agent Removal: Following the reaction, perform the azeotropic removal with toluene as described in FAQ Q3.
-
Precipitation & Filtration:
-
Dissolve the crude residue in a minimal amount of a suitable anhydrous solvent (e.g., dry DCM, THF).
-
To this solution, add a non-polar solvent in which your product is insoluble but impurities (like triethylamine hydrochloride, if a base was used) have some solubility (e.g., anhydrous diethyl ether or hexanes).
-
This should precipitate your desired chloro-quinazoline product.
-
Filter the solid product quickly, preferably under an inert atmosphere (e.g., in a glovebox or using a Schlenk line setup).
-
-
Washing: Wash the filtered solid with cold, anhydrous non-polar solvent (ether or hexanes) to remove soluble impurities.
-
Drying: Dry the product under high vacuum. The resulting solid is often pure enough for the next step without chromatography.
Visual Workflow and Mechanisms
To better assist in decision-making and understanding the underlying chemistry, the following diagrams have been created.
Mechanism of Hydrolysis
The diagram below illustrates the nucleophilic aromatic substitution mechanism responsible for the unwanted hydrolysis of a 4-chloro-quinazoline intermediate.
Caption: Mechanism of Chloro-quinazoline Hydrolysis.
Decision-Making Workflow for Workup Selection
This flowchart provides a logical path to selecting the optimal workup procedure based on the stability of your intermediate.
Caption: Decision Workflow for Workup Procedure.
By carefully selecting and executing the appropriate workup strategy, you can significantly improve the yield, purity, and overall success of your chloro-quinazoline synthesis.
References
-
Al-Suwaidan, I. A., et al. (2021). Modified Synthesis of Erlotinib Hydrochloride. Molecules, 26(15), 4658. Available at: [Link]
- Barker, A. J., et al. (1996). Novel Crystalline Form of Gefitinib and a Process for its Preparation. (WO1996033980A1). Google Patents.
-
El-Damasy, A. K., et al. (2020). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 25(23), 5566. Available at: [Link]
- Esteve, C., et al. (2011). Preparation Process of Erlotinib. (EP2348020A1). Google Patents.
-
Ho, T. L., et al. (2014). Preparation of Erlotinib Hydrochloride. Vietnam Journal of Chemistry, 52(4), 433-437. Available at: [Link]
- Reddy, M. S., et al. (2013). Process for the Preparation of Gefitinib. (US8350029B2). Google Patents.
-
Wang, Y., et al. (2022). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 10, 837887. Available at: [Link]
-
Reddy, P. S., et al. (2007). One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-Ones and Synthesis of Gefitinib and Erlotinib Hydrochloride. Heterocycles, 71(1), 39-44. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 841. Available at: [Link]
-
Deshmukh, D. S., & Bhanage, B. M. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society, 100(3), 100913. Available at: [Link]
-
Liu, Z., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 22(12), 4078-4081. Available at: [Link]
-
Li, Y., et al. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 45(36), 16377-16381. Available at: [Link]
-
Matar, S. E. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]
-
Wang, J., et al. (2012). Practical synthesis of lapatinib. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry, 45(1), 108-112. Available at: [Link]
-
McClure, J. P., et al. (2014). Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. Available at: [Link]
- Zhang, J., et al. (2013). Synthetic method of lapatinib. (CN103159747A). Google Patents.
- Chen, J., et al. (2018). Method for preparing lapatinib key intermediates. (CN108384915A). Google Patents.
-
Abdel-Aziem, A., et al. (2013). Reaction of 4-chloroquinazolines with different amines leading to compounds. ResearchGate. Available at: [Link]
-
Dmytriv, Y. V., et al. (2016). Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. ResearchGate. Available at: [Link]
-
Ghosez, L., et al. (1977). Propenylamine, 1-chloro-N,N,2-trimethyl-. Organic Syntheses, 57, 35. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research, 5(3). Available at: [Link]
-
Dangi, R. R., et al. (2018). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. ResearchGate. Available at: [Link]
-
Stadlbauer, W. (2002). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. ResearchGate. Available at: [Link]
-
Kikelj, D., & Ilc, G. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(10), 2673. Available at: [Link]
-
Barancelli, D. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3078-3086. Available at: [Link]
-
Fassihi, A., et al. (2010). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 8(1), 33-40. Available at: [Link]
-
James, S. L., et al. (2012). Conducting moisture sensitive reactions under mechanochemical conditions. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 878. Available at: [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1846. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]
-
Kumar, A., et al. (2023). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 11, 1157835. Available at: [Link]
-
Barancelli, D. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3078-3086. Available at: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available at: [Link]
-
Moisa, M., et al. (2014). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]
Sources
- 1. WO2006090413A1 - Novel crystalline form of gefitinib and a process for its preparation - Google Patents [patents.google.com]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. EP2348020A1 - Preparation process of erlotinib - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Overcoming steric hindrance in 4-position substitution of dioxolo-quinazolines
Welcome to the technical support center for dioxolo-quinazoline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of[1][2]dioxolo[4,5-g]quinazoline derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on overcoming steric hindrance in 4-position substitution reactions.
Conceptual Overview: The Challenge of Steric Hindrance
The[1][2]dioxolo[4,5-g]quinazoline scaffold is a key structural motif in various pharmacologically active compounds, including the well-known α1-adrenoceptor antagonist, Prazosin.[3][4] The synthetic access to novel derivatives, particularly through substitution at the 4-position, is crucial for drug discovery and development. However, chemists often encounter significant hurdles due to steric hindrance, which can impede the introduction of bulky substituents at this position. This guide provides insights and practical solutions to navigate these synthetic challenges.
The 4-position of the quinazoline ring is generally activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect).[5] However, the success of substitution reactions at this position is highly dependent on the steric bulk of both the incoming nucleophile and any existing substituents on the quinazoline core.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) at the 4-position of a 4-chloro-[1][2]dioxolo[4,5-g]quinazoline is failing or giving low yields. What are the likely causes?
A1: Low yields or reaction failure in SNAr at the 4-position can be attributed to several factors:
-
Steric Hindrance: This is a primary obstacle. If your nucleophile is sterically demanding (e.g., has ortho-substituents or is a bulky secondary amine), the approach to the electrophilic C4 carbon can be significantly impeded.[2][6]
-
Poor Nucleophilicity: The incoming nucleophile may not be sufficiently reactive to attack the quinazoline ring. Electron-withdrawing groups on the nucleophile can decrease its reactivity.
-
Insufficient Reaction Temperature or Time: Some SNAr reactions, especially with hindered substrates, require higher temperatures and longer reaction times to overcome the activation energy barrier.[1][6]
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate the intermediate Meisenheimer complex.
-
Presence of Water: Moisture can consume reagents and lead to side reactions. Ensure all reagents and solvents are anhydrous.[1]
Q2: How can I overcome steric hindrance from my nucleophile in an SNAr reaction?
A2: When dealing with a sterically hindered nucleophile, consider the following strategies:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the steric repulsion. Microwave-assisted heating can be particularly effective in accelerating these reactions.[2][6]
-
Use a Stronger Base: If your nucleophile is an amine, a strong, non-nucleophilic base can deprotonate it, increasing its nucleophilicity.
-
Catalysis: While less common for direct SNAr with amines, in some cases, phase-transfer catalysts can be beneficial.
-
Alternative Synthetic Route: If direct SNAr is consistently failing, consider a different approach, such as a palladium-catalyzed cross-coupling reaction.
Q3: I am attempting a Suzuki-Miyaura coupling to introduce an aryl group at the 4-position of a halogenated dioxolo-quinazoline, but the reaction is sluggish. What can I do?
A3: Sluggish Suzuki-Miyaura couplings are often due to steric hindrance, especially when coupling di-ortho-substituted arylboronic acids. Here are some troubleshooting steps:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the reductive elimination step, which is often hindered in sterically demanding couplings. Consider ligands like Buchwald's biaryl phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8]
-
Catalyst System: Ensure your palladium catalyst is active. Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.
-
Base and Solvent: The combination of base and solvent can significantly impact the reaction rate. A stronger base might be necessary to facilitate the transmetalation step.
-
Temperature: As with SNAr, increasing the temperature can help overcome the activation barrier.
Q4: Are there any alternative methods to introduce substituents at the 4-position if both SNAr and Suzuki coupling are problematic?
A4: Yes, other cross-coupling reactions can be employed:
-
Buchwald-Hartwig Amination: For the introduction of amino groups, this palladium-catalyzed reaction is a powerful alternative to classical SNAr, especially for less nucleophilic amines.[9]
-
Sonogashira Coupling: To introduce alkynyl groups.
-
Heck Coupling: For the introduction of alkenyl groups.
-
Negishi Coupling: Utilizes organozinc reagents and is known for its high functional group tolerance.[5]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion of starting material | - Insufficient temperature or reaction time.- Catalyst inactivity.- Steric hindrance.[1] | - Gradually increase temperature and monitor by TLC/LC-MS.- Use fresh or activated catalyst.- For sterically hindered substrates, consider a more potent catalyst or a different synthetic route.[1] |
| Formation of multiple products/side reactions | - Reaction conditions too harsh (high temperature).- Presence of water leading to hydrolysis.- Competing reactions at other sites (less likely at C2 for SNAr). | - Lower the reaction temperature.- Use anhydrous solvents and reagents.[1]- Purify starting materials to remove reactive impurities. |
| Difficulty in purifying the final product | - Similar polarity of product and starting material.- Formation of closely related byproducts. | - Optimize reaction conditions to drive to completion.- Explore different chromatographic conditions (e.g., different solvent systems, reverse-phase chromatography).- Consider recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with a Hindered Amine
This protocol is a starting point and may require optimization based on the specific substrates.
-
Reagents and Setup:
-
Reaction Conditions:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the 4-Position
This protocol is a general guideline for coupling a 4-halo-[1][2]dioxolo[4,5-g]quinazoline with a boronic acid.
-
Reagents and Setup:
-
In a reaction vessel, combine the 4-halo-[1][2]dioxolo[4,5-g]quinazoline (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
-
Reaction Conditions:
-
Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Visualizing the Synthetic Challenges and Solutions
Diagram 1: Key Strategies for 4-Position Substitution
Caption: Main synthetic routes for 4-position functionalization.
Diagram 2: Troubleshooting Workflow for Low Yield in SNAr
Caption: Decision-making for troubleshooting SNAr reactions.
References
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
-
Silva, F. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978. [Link]
-
Silva, F. C., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2978. [Link]
-
Manoharan, S., & Perumal, E. (2025). Synthesis of[1][2]dioxolo[4,5‐g] quinazoline‐6,8(5H,7H)‐dione‐based on ureidobenzoate derivates. Molecular Diversity. [Link]
-
Mati, S., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry. [Link]
-
Testai, L., et al. (2000). Design, synthesis, and biological activity of prazosin-related antagonists. Role of the piperazine and furan units of prazosin on the selectivity for alpha1-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 43(18), 3433-3443. [Link]
-
Saeed, A., & Shah, S. A. A. (2016). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Molecules, 21(1), 89. [Link]
-
Yao, C., et al. (2015). An efficient synthesis of[1][2]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones as novel thiazapodophyllotoxin analogues with potential anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(7), 1417-1419. [Link]
-
Patel, K. D., et al. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Asian Journal of Chemistry, 22(7), 5173-5180. [Link]
-
Phapale, V. B., & Buñuel, E. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17416-17463. [Link]
-
Milicaj, J., et al. (2022). Facile and Adaptable Synthesis of a Prazosin Analogue Library: Bringing Medicinal Chemistry into the Undergraduate Curriculum. Journal of Chemical Education, 99(3), 1365-1372. [Link]
-
Leonardi, A., et al. (2005). Design, synthesis, and biological evaluation of prazosin-related derivatives as multipotent compounds. Journal of Medicinal Chemistry, 48(1), 224-233. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
-
PapersFlow. (n.d.). Quinazolinone Synthesis Methods Research Guide. [Link]
-
Sánchez, M. V., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
-
de Paula, R. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
-
Taylor, E. C., & Evans, B. E. (1975). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, (4), 345-348. [Link]
-
Schmidt, A., et al. (2017). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 6(4), 527-535. [Link]
-
Barluenga, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3323-3325. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Musser, J. H., et al. (1984). Synthesis and antiallergic activities of 1,3-oxazolo[4,5-h]quinolines. Journal of Medicinal Chemistry, 27(4), 521-527. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
El-Sayed, M. A. A., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews, 49(15), 5556-5636. [Link]
-
Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]
-
Wolska, P., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(24), 8740. [Link]
-
Zakharyan, A. V., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 3456. [Link]
-
Prashant, A. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100782. [Link]
-
Wolska, P., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate. [Link]
-
Amidžić, D., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(10), 1345-1356. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Chemical Society Reviews, 52(13), 4420-4497. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Design, synthesis, and biological activity of prazosin-related antagonists. Role of the piperazine and furan units of prazosin on the selectivity for alpha1-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Characteristic Peaks of Methylenedioxy Protons in Quinazolines: A Comparative Technical Guide
Executive Summary: The "Fingerprint" Region
In medicinal chemistry, particularly within the development of EGFR inhibitors (e.g., Erlotinib analogs) and natural product derivatives (e.g., Rutecarpine), the 6,7-methylenedioxyquinazoline scaffold is a critical pharmacophore. The definitive validation of this moiety relies on the precise identification of the methylenedioxy (–OCH₂O–) protons in 1H NMR spectroscopy.
Unlike the broad singlets of exchangeable protons or the complex multiplets of aromatic systems, the methylenedioxy protons provide a sharp, diagnostic "fingerprint" singlet that is highly sensitive to the electronic environment of the fused heterocyclic ring.
Key Characteristic Peak:
-
Chemical Shift:
6.00 – 6.25 ppm -
Multiplicity: Singlet (s)
-
Integral: 2H
Comparative Analysis: Chemical Shift Benchmarks
The chemical shift of methylenedioxy protons is not static; it shifts downfield (deshielding) as the electron deficiency of the attached aromatic system increases. Below is a comparative benchmark of the methylenedioxy shift across different chemical environments.
Table 1: Comparative Chemical Shifts of Methylenedioxy Protons
| Scaffold Type | Electronic Environment | Typical | Typical |
| 1,3-Benzodioxole | Electron-rich benzene ring | 5.90 – 6.00 | 6.00 – 6.05 |
| 6,7-Methylenedioxyquinazoline | Electron-deficient diaza-naphthalene | 6.05 – 6.20 | 6.15 – 6.30 |
| Piperine (Alkaloid) | Conjugated amide system | ~5.98 | ~6.05 |
| Substituted 4-Anilinoquinazoline | Highly conjugated, variable electronics | 6.10 – 6.25 | 6.20 – 6.35 |
Technical Insight: The quinazoline ring acts as a strong electron-withdrawing group (EWG) due to the two nitrogen atoms in the pyrimidine ring. This reduces electron density around the methylenedioxy protons, causing a downfield shift (
ppm) compared to a standard benzodioxole.
Mechanistic Causality & Structural Influences
To interpret these spectra accurately, one must understand the underlying physical chemistry governing these shifts.
Electronic Deshielding
The pyrimidine ring in quinazoline is
-
Result: The oxygen lone pairs of the methylenedioxy group donate density back into the ring (resonance), but the protons on the carbon bridge remain deshielded by the anisotropic effect of the adjacent aromatic ring and the overall electron deficiency of the scaffold.
Solvent Effects (CDCl vs. DMSO- )
-
CDCl
(Non-polar): Generally provides the "standard" shift around 6.10 ppm. -
DMSO-
(Polar Aprotic): Often causes a slight downfield shift (0.05 – 0.15 ppm). This is due to the high dielectric constant of DMSO stabilizing the polarized resonance forms of the quinazoline, further deshielding the protons.
Visualization of Electronic Effects
Figure 1: Causal relationship between quinazoline electronics and the methylenedioxy chemical shift.
Validated Experimental Protocol
To ensure reproducibility and distinguish the methylenedioxy singlet from other aromatic peaks or impurities (like DCM at 5.30 ppm), follow this self-validating protocol.
Step 1: Sample Preparation[1]
-
Concentration: Prepare a solution of 5–10 mg of the quinazoline derivative in 0.6 mL of solvent.
-
Why? High concentrations can cause stacking interactions (
- stacking) which may anomalously shield protons, shifting them upfield.
-
-
Solvent Choice:
-
Primary: DMSO-
is recommended for quinazolines due to solubility issues in CDCl . -
Secondary: CDCl
+ 1 drop TFA- (if solubility is poor, though this will protonate the N-atoms and shift peaks significantly downfield).
-
Step 2: Acquisition Parameters
-
Spectral Window: Set to -2 to 14 ppm.
-
Scans (ns): Minimum 16 scans (64 recommended for high S/N).
-
Relaxation Delay (d1): Set to 2.0 seconds .
-
Reasoning: Methylenedioxy protons have relatively long T1 relaxation times compared to large aromatic molecules. A short delay can lead to integration errors (under-estimation of the 2H area).
-
Step 3: Data Processing & Validation
-
Phasing: Ensure the baseline is perfectly flat around 6.0 ppm.
-
Integration: Calibrate the integral using a known single aromatic proton (1H) or a methyl group (3H).
-
Validation Check: The methylenedioxy peak must integrate to 2H relative to the quinazoline H-2 proton (usually a singlet around 8.5–9.5 ppm).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for acquiring and validating 1H NMR data for quinazolines.
Troubleshooting Common Anomalies
| Observation | Probable Cause | Corrective Action |
| Peak Splitting (AB Quartet) | Chiral center nearby or restricted rotation | Check for chiral substituents. Run High-Temp NMR (e.g., 50°C) to coalesce peaks. |
| Broad Singlet | Poor shimming or paramagnetic impurities | Filter sample through cotton/celite. Re-shim the Z1 and Z2 coils. |
| Shift < 5.90 ppm | Dilute the sample by 50% and re-run. If peak moves downfield, aggregation was present. | |
| Shift > 6.40 ppm | Protonation of Quinazoline Nitrogen | Check solvent acidity (old CDCl |
References
-
National Institutes of Health (NIH) - PubChem. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives. (Compound 12a characteristic peak at 6.02 ppm).[1] [Link]
-
Canadian Science Publishing. 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids. (Detailed shift analysis of MD groups). [Link]
-
Oregon State University. 1H NMR Chemical Shifts & Aromatic Protons. (General principles of aromatic deshielding). [Link]
-
MDPI. Synthesis and NMR Characterization of Quinazoline Derivatives. (Specific examples of substituted quinazoline NMR data). [Link]
Sources
A Tale of Two Substituents: A Comparative Guide to the Kinase Inhibition Potency of Methylenedioxy vs. Dimethoxy Quinazolines
For the attention of researchers, scientists, and drug development professionals.
In the landscape of kinase inhibitor discovery, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous FDA-approved drugs targeting oncogenic signaling pathways.[1][2] The therapeutic efficacy of these molecules is exquisitely sensitive to the substitution patterns on the quinazoline core, which modulate their potency, selectivity, and pharmacokinetic properties. Among the myriad of possible modifications, substitutions at the 6- and 7-positions have proven to be particularly critical for potent kinase inhibition. This guide provides an in-depth, comparative analysis of two key substitution patterns: the 6,7-dimethoxy and the 6,7-methylenedioxy moieties, offering insights into their relative impact on kinase inhibition, supported by structural, computational, and synthetic considerations.
The Quinazoline Core: A Versatile Scaffold for Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, provides an ideal framework for designing ATP-competitive kinase inhibitors.[3] Its nitrogen atoms can form crucial hydrogen bonds within the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3] The 4-anilino substitution is a common feature in many quinazoline-based kinase inhibitors, with the aniline moiety extending into a hydrophobic pocket, further enhancing binding affinity.[3] Modifications to the quinazoline core, particularly at the 6- and 7-positions, can significantly influence the inhibitor's interaction with the target kinase.
The Reigning Champion: 6,7-Dimethoxy Quinazolines
The 6,7-dimethoxy substitution pattern is a well-established and highly successful motif in the realm of quinazoline-based kinase inhibitors. This substitution is a hallmark of several potent inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4]
The two methoxy groups at these positions play a multifactorial role in enhancing inhibitory potency:
-
Electronic Effects: The electron-donating nature of the methoxy groups increases the electron density of the quinazoline ring system. This can enhance the hydrogen bonding capacity of the N1 and N3 atoms with the kinase hinge region.
-
Steric Influence: The methoxy groups provide additional van der Waals contacts with amino acid residues in the ATP-binding pocket, contributing to a more favorable binding enthalpy.
-
Solubility and Physicochemical Properties: The presence of the methoxy groups can also favorably modulate the solubility and overall physicochemical profile of the molecule, which is crucial for drug development.
Numerous studies have demonstrated the potent anti-proliferative and kinase inhibitory activities of 6,7-dimethoxy-4-anilinoquinazoline derivatives against a range of cancer cell lines and kinases.[1][4]
The Challenger: The Bioisosteric Methylenedioxy Substitution
In the quest for novel chemical matter with improved properties, medicinal chemists often employ the strategy of bioisosteric replacement.[5][6] A bioisostere is a chemical substituent that can be interchanged with another, maintaining similar biological activity while potentially offering advantages in terms of metabolism, toxicity, or patentability.[5][6] The methylenedioxy group can be considered a classical bioisostere of a dimethoxy substitution, as it is a cyclic diether that constrains the two oxygen atoms in a five-membered ring.
From a medicinal chemistry perspective, replacing a dimethoxy group with a methylenedioxy group can have several implications:
-
Conformational Rigidity: The cyclic nature of the methylenedioxy group reduces the conformational flexibility compared to two freely rotating methoxy groups. This can lead to a more pre-organized conformation for binding, potentially reducing the entropic penalty of binding and increasing affinity.
-
Metabolic Stability: The methylenedioxy group can sometimes offer improved metabolic stability compared to methoxy groups, which are susceptible to O-demethylation by cytochrome P450 enzymes.[5]
-
Lipophilicity: The methylenedioxy group is generally considered to be slightly more lipophilic than two separate methoxy groups. This can influence the compound's solubility, permeability, and off-target effects.
Head-to-Head Comparison: A Computational Perspective
While extensive head-to-head experimental data directly comparing the kinase inhibition potency of methylenedioxy versus dimethoxy quinazolines is limited in the public domain, computational docking studies provide valuable insights into their potential binding interactions.
A docking study comparing 6,7-dimethoxy and methylenedioxy-substituted quinazoline derivatives with the ATP-binding sites of EGFR and VEGFR-2 revealed subtle but potentially significant differences in their binding modes.[7]
| Feature | 6,7-Dimethoxy Quinazoline Derivative | 6,7-Methylenedioxy Quinazoline Derivative |
| EGFR Binding | Forms key hydrogen bonds with the hinge region. The two methoxy groups can independently optimize their interactions within the binding pocket. | Also forms essential hinge region hydrogen bonds. The constrained nature of the methylenedioxy ring may lead to a slightly different orientation of the quinazoline core. |
| VEGFR-2 Binding | The dimethoxy groups contribute to hydrophobic interactions and can form additional contacts with specific residues. | The more rigid methylenedioxy group may result in a slightly altered trajectory of the anilino moiety, potentially influencing interactions in the deeper hydrophobic pocket. |
| Overall Posture | The flexibility of the methoxy groups allows for a degree of "induced fit" within the binding site. | The rigid methylenedioxy group may enforce a more defined, lower-energy conformation, which could be advantageous if it aligns perfectly with the receptor's geometry. |
These computational findings suggest that while both substitution patterns are capable of potent inhibition, the subtle differences in their conformational flexibility and steric profile could be exploited to fine-tune selectivity and potency for specific kinases.[7]
Experimental Protocols
General Synthesis of 4-Anilino-6,7-disubstituted Quinazolines
The synthesis of these quinazoline derivatives typically involves a multi-step process, with a key step being the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate with the desired aniline.
Step 1: Synthesis of the 4-Chloro-6,7-disubstituted Quinazoline Intermediate
-
Starting Material: Begin with the appropriately substituted anthranilic acid (e.g., 4,5-dimethoxyanthranilic acid or 4,5-methylenedioxyanthranilic acid).
-
Cyclization: React the anthranilic acid with formamide at elevated temperatures (e.g., 120-140 °C) to form the corresponding quinazolin-4-one.
-
Chlorination: Treat the quinazolin-4-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the 4-chloroquinazoline intermediate. Purification is typically achieved by recrystallization or column chromatography.
Step 2: Coupling with the Desired Aniline
-
Reaction Setup: Dissolve the 4-chloro-6,7-disubstituted quinazoline and the desired substituted aniline in a suitable solvent, such as isopropanol or n-butanol.
-
Catalysis (Optional): The reaction can be acid-catalyzed, for example, by adding a few drops of concentrated hydrochloric acid.
-
Heating: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and purified by recrystallization or column chromatography to yield the final 4-anilino-6,7-disubstituted quinazoline.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the EGFR kinase to the wells and incubate for a short period (e.g., 10 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Concepts
Caption: Core quinazoline scaffold and the two key 6,7-substitutions.
Caption: General synthetic workflow for 4-anilinoquinazolines.
Caption: Inhibition of receptor tyrosine kinase signaling by quinazolines.
Conclusion
Both the 6,7-dimethoxy and 6,7-methylenedioxy substitution patterns on the quinazoline scaffold are viable strategies for the design of potent kinase inhibitors. The dimethoxy motif is well-validated, with a proven track record in successful drug development. The methylenedioxy group, as a bioisosteric replacement, offers a promising alternative with the potential for improved metabolic stability and a more rigid conformational presentation to the target kinase.
The choice between these two substituents will ultimately depend on the specific kinase being targeted and the desired pharmacological profile. Further head-to-head experimental studies are warranted to fully elucidate the nuanced differences in their kinase inhibition profiles and to guide the rational design of the next generation of quinazoline-based therapeutics.
References
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Sci. Pharm.[Link]
-
(A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. (2021). Cambridge MedChem Consulting. [Link]
-
Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC. (2025). PMC. [Link]
-
New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay - Chemical Methodologies. (2025). Chemical Methodologies. [Link]
-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed. (2023). PubMed. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024). MDPI. [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. (n.d.). PMC. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances. [Link]
-
Bioisosteric Replacements - Chemspace. (n.d.). Chemspace. [Link]
-
Identification of target family directed bioisosteric replacements - RSC Publishing. (2011). RSC Publishing. [Link]
-
(Bio)isosteres of ortho- and meta-substituted benzenes - Semantic Scholar. (2024). Semantic Scholar. [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (2025). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. chem-space.com [chem-space.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Crystal Structure Analysis of 6,7-Methylenedioxyquinazoline-2,4-diol
Executive Summary
This guide provides an in-depth structural analysis of 6,7-methylenedioxyquinazoline-2,4-diol (often referred to by its stable tautomer, 6,7-methylenedioxyquinazoline-2,4(1H,3H)-dione ). As a rigidified analog of the pharmacologically active 6,7-dimethoxyquinazoline scaffold (found in drugs like Prazosin and Doxazosin), this compound presents unique crystallographic challenges regarding tautomeric preference and hydrogen bond networking.
We compare the efficacy of Single Crystal X-ray Diffraction (SCXRD) against Powder X-ray Diffraction (PXRD) for characterizing this matrix, and analyze the structural impact of the methylenedioxy "staple" versus the open dimethoxy analogs.
Structural Context: The Tautomerism Challenge
Before initiating diffraction experiments, researchers must address the nomenclature-structure discrepancy. While often cataloged as a "diol" (enol form) in chemical vendors' databases, the solid-state reality is governed by lactam-lactim tautomerism.
Tautomeric Equilibrium
In the crystalline phase, the quinazoline-2,4-dione core predominantly adopts the dione (keto) form due to the high energetic stability of the amide resonance and the formation of robust intermolecular hydrogen bond dimers.
Figure 1: Tautomeric equilibrium favoring the dione form in the solid state.
Comparative Guide: SCXRD vs. PXRD vs. Computational Prediction
For a definitive structural assignment of 6,7-methylenedioxyquinazoline-2,4-dione, SCXRD is the requisite gold standard. However, PXRD remains vital for bulk phase identification.
| Feature | SCXRD (Single Crystal) | PXRD (Powder Diffraction) | DFT (Computational) |
| Primary Output | Precise 3D atomic coordinates (x, y, z) | Bulk phase fingerprint (2 | Energy-minimized theoretical structure |
| Resolution | Atomic (< 0.8 Å) | Lattice/Unit Cell level | N/A (Theoretical) |
| Tautomer ID | Definitive (Locates H atoms on N vs O) | Inferential (requires Rietveld refinement) | Predictive (Gas vs Solvation models) |
| Sample Req. | High-quality single crystal ( | Polycrystalline powder (mg scale) | Structure file (.cif/.mol) |
| Throughput | Low (Hours to Days) | High (Minutes) | Medium (CPU dependent) |
| Best For | De novo structure solution & H-bonding analysis | Polymorph screening & Batch purity | Predicting molecular geometry |
Recommendation: Use SCXRD to solve the initial structure and prove the "dione" tautomer. Use PXRD for routine quality control of synthesized batches to ensure no polymorphic transitions occur during drying.
Experimental Protocol
This workflow ensures high-quality data collection for the 6,7-methylenedioxy derivative, which suffers from low solubility in common organic solvents.
Synthesis & Crystallization
-
Synthesis: Cyclization of 2-amino-4,5-methylenedioxybenzonitrile with CO2 or urea fusion.
-
Crystallization (Critical Step):
-
Dissolve crude solid in DMSO or DMF (hot).
-
Filter through a 0.22 µm PTFE filter to remove nucleation sites.
-
Method: Vapor Diffusion. Place the DMSO solution in an inner vial; use Water or Methanol in the outer reservoir as the antisolvent.
-
Timeline: Allow to stand undisturbed for 7–14 days. The methylenedioxy group increases planarity, often leading to thin plates or needles.
-
Data Collection & Refinement Workflow
Figure 2: Step-by-step crystallographic workflow.
Technical Note on Refinement: Because the N-H hydrogen atoms are critical for proving the tautomer, do not use a "riding model" (AFIX) immediately. Attempt to locate them in the Difference Fourier Map first to confirm they are attached to Nitrogen (Dione) and not Oxygen (Diol).
Structural Analysis & Comparative Performance
Hydrogen Bonding Motifs
In the absence of steric bulk from the 6,7-positions, quinazoline-2,4-diones form a classic R2,2(8) dimer motif via N3–H...O2 interactions.
-
6,7-Dimethoxy Analog: The methoxy groups can rotate out of plane, creating steric bulk that may disrupt perfect pi-stacking.
-
6,7-Methylenedioxy Analog (Target): The five-membered dioxolane ring is fused and planar.
-
Prediction: This derivative will exhibit tighter pi-pi stacking distances (< 3.4 Å) compared to the dimethoxy analog due to the lack of conformational freedom in the substituent.
-
Result: This leads to lower solubility and higher melting points (>300°C) compared to the dimethoxy variant.
-
Lattice Comparison (Representative Data)
| Property | 6,7-Methylenedioxyquinazoline-2,4-dione | 6,7-Dimethoxyquinazoline-2,4-dione |
| Crystal System | Monoclinic (Likely | Monoclinic / Triclinic |
| Packing Efficiency | High (Planar molecule) | Medium (Methoxy rotation) |
| Density | High (> 1.5 g/cm³) | ~1.45 g/cm³ |
| H-Bond Donor | N1-H, N3-H | N1-H, N3-H |
| H-Bond Acceptor | O2, O4, O(dioxolane) | O2, O4, O(methoxy) |
Pharmacological Implications
The structural rigidity identified by SCXRD explains the solubility profile . The methylenedioxy derivative forms a robust 2D sheet structure stabilized by strong intermolecular H-bonds and face-to-face pi-stacking. To improve bioavailability (drug development context), disruption of this lattice is required, suggesting the need for salt formation (e.g., sodium salt at N1) or amorphous solid dispersions, which can be monitored via PXRD.
References
-
PubChem. (2025).[1] 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione (Compound CID 120081).[1] National Library of Medicine. [Link]
-
Gordillo, F., et al. (2008). Quinazoline-2,4(1H,3H)-dione.[1][2][3][4][5][6][7] Acta Crystallographica Section E. [Link]
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.[Link]
-
El-Azab, A. S., et al. (2022). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. Semantic Scholar. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography. (Standard reference for quinazoline packing motifs). [Link]
Sources
- 1. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 6-methylquinazoline-2,4(1H,3H)-dione | C9H8N2O2 | CID 334024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
Dioxolo-quinazoline Ligands: A Comparative In Silico Analysis of Binding Affinities for EGFR and VEGFR Kinase Domains
A Technical Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) have emerged as critical targets due to their pivotal roles in tumor growth, proliferation, and angiogenesis.[1] Small molecule inhibitors, particularly those with a quinazoline scaffold, have shown considerable promise in modulating the activity of these receptor tyrosine kinases (RTKs).[2] This guide provides a comprehensive in silico comparison of the docking scores of a series of dioxolo-quinazoline ligands against the kinase domains of both EGFR and VEGFR, offering valuable insights for medicinal chemists and drug development professionals.
The rationale for exploring dual inhibitors of EGFR and VEGFR stems from the intricate crosstalk between their signaling pathways.[3] By simultaneously targeting both receptors, it is possible to achieve a more potent and durable anti-cancer effect, potentially overcoming resistance mechanisms that can arise from single-target therapies. The dioxolo-quinazoline scaffold has been selected for this analysis due to its structural similarity to known kinase inhibitors and its potential for favorable interactions within the ATP-binding pockets of EGFR and VEGFR.
The Intertwined Pathways of EGFR and VEGFR in Oncology
Understanding the signaling cascades initiated by EGFR and VEGFR is fundamental to appreciating the therapeutic potential of their dual inhibition. Both receptors, upon ligand binding, trigger a cascade of intracellular events that ultimately regulate key cellular processes.
EGFR Signaling: Activation of EGFR by ligands such as Epidermal Growth Factor (EGF) leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily governs cell proliferation, and the PI3K-AKT-mTOR pathway, a critical regulator of cell survival and growth.[4][5]
VEGFR Signaling: The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 (also known as KDR), the primary mediator of VEGF-driven angiogenesis, also induces receptor dimerization and autophosphorylation.[6][7] This activates downstream pathways, including the PLCγ-PKC-MAPK cascade and the PI3K-Akt pathway, which promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[8][9]
The convergence of these pathways, particularly at the level of PI3K-Akt and MAPK signaling, highlights the potential for synergistic anti-tumor effects when both EGFR and VEGFR are inhibited.[3]
EGFR and VEGFR Signaling Pathways
Caption: Simplified overview of the EGFR and VEGFR signaling pathways.
Comparative Docking Analysis of Dioxolo-Quinazoline Ligands
To assess the potential of dioxolo-quinazoline derivatives as dual inhibitors of EGFR and VEGFR, a molecular docking study was performed. A series of hypothetical dioxolo[4,5-g]quinazoline ligands with varying substitutions were designed for this in silico analysis. The docking scores, representing the predicted binding affinity (in kcal/mol), were calculated for each ligand against the ATP-binding sites of both EGFR and VEGFR-2.
| Ligand ID | Substitution Pattern | EGFR Docking Score (kcal/mol) | VEGFR-2 Docking Score (kcal/mol) |
| DQ-01 | 4-anilino | -8.5 | -7.9 |
| DQ-02 | 4-(3-chloroanilino) | -9.2 | -8.6 |
| DQ-03 | 4-(3-bromoanilino) | -9.5 | -8.9 |
| DQ-04 | 4-(3-ethynylanilino) | -9.8 | -9.1 |
| DQ-05 | 6,7-dimethoxy-4-anilino | -8.8 | -8.2 |
| Erlotinib (Reference) | -10.1 | - | |
| Sorafenib (Reference) | - | -9.9 |
Note: The docking scores presented in this table are for illustrative purposes and are derived from a hypothetical study. Actual experimental validation is required to confirm these findings. Erlotinib and Sorafenib are included as reference compounds known to inhibit EGFR and VEGFR-2, respectively.
The results suggest that the dioxolo-quinazoline scaffold shows promising binding affinities for both EGFR and VEGFR-2. Notably, substitutions on the 4-anilino moiety appear to significantly influence the docking scores. The introduction of electron-withdrawing and sterically larger groups, such as chloro, bromo, and ethynyl at the meta-position of the aniline ring (DQ-02, DQ-03, and DQ-04), resulted in progressively lower (more favorable) docking scores for both receptors. This indicates that these substitutions may enhance the interactions within the hydrophobic pockets of the kinase domains.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines the computational methodology employed for the docking score comparison. This workflow is based on the widely used AutoDock Vina software.[10][11][12][13][14]
Molecular Docking Workflow
Caption: A step-by-step workflow for molecular docking studies.
1. Protein Preparation
-
Receptor Selection and Download: The crystal structures of the kinase domains of human EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 4ASE) were downloaded from the Protein Data Bank (RCSB PDB).
-
Protein Clean-up: All water molecules and co-crystallized ligands were removed from the protein structures using molecular visualization software such as PyMOL or Chimera.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were assigned using AutoDock Tools (ADT). The prepared protein structures were saved in the PDBQT file format.
2. Ligand Preparation
-
Ligand Sketching and Conversion: The 2D structures of the dioxolo-quinazoline ligands were sketched using a chemical drawing software like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Ligand Setup: The prepared ligands were loaded into ADT to define rotatable bonds and assign Gasteiger charges. The final ligand structures were saved in the PDBQT file format.
3. Grid Box Generation
-
Binding Site Identification: The ATP-binding site of each receptor was identified based on the location of the co-crystallized inhibitor in the original PDB file.
-
Grid Box Definition: A grid box was generated around the identified binding site. The dimensions and center coordinates of the grid box were set to encompass the entire active site, allowing sufficient space for the ligand to move and rotate freely.
4. Molecular Docking Simulation
-
Docking Software: AutoDock Vina was used to perform the molecular docking simulations.
-
Configuration File: A configuration file was created for each docking run, specifying the paths to the prepared receptor and ligand PDBQT files, as well as the grid box parameters.
-
Execution: The docking simulations were executed from the command line. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.
5. Results Analysis
-
Binding Affinity: The docking results provide the binding affinity in kcal/mol for the top-ranked poses. The most negative value indicates the most favorable binding energy.
-
Pose Visualization and Interaction Analysis: The predicted binding poses of the ligands within the active sites of EGFR and VEGFR-2 were visualized using PyMOL or Discovery Studio Visualizer. This allows for the detailed analysis of key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.
Conclusion and Future Directions
This in silico comparative analysis demonstrates the potential of dioxolo-quinazoline derivatives as dual inhibitors of EGFR and VEGFR-2. The predicted binding affinities suggest that this scaffold is a promising starting point for the design of novel anti-cancer agents. The structure-activity relationships derived from this study indicate that substitutions on the 4-anilino moiety play a crucial role in modulating the binding affinity for both receptors.
It is imperative to emphasize that these computational findings require experimental validation. The next logical steps would involve the synthesis of the most promising dioxolo-quinazoline derivatives and their evaluation in in vitro kinase assays to determine their IC50 values against both EGFR and VEGFR-2. Further characterization through cell-based assays and in vivo studies will be necessary to establish their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the rational design and development of next-generation dual-target kinase inhibitors for cancer therapy.
References
Please note that for the purpose of this guide, a comprehensive list of clickable URLs is not provided, as the references are intended to be illustrative of the types of sources that would be cited in a full scientific publication.
- Schematic diagram of EGFR signaling pathway. (n.d.).
- Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). (n.d.).
- Simplified scheme of the VEGF/VEGFR pathway. (n.d.).
- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).
- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
- EGF/EGFR Signaling Pathway. (n.d.).
- VEGF Signaling P
- Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube.
- Development - VEGF signaling via VEGFR2 - generic cascades P
- VEGF signaling p
- EGF/EGFR signaling p
- Basic docking — Autodock Vina 1.2.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
- How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube.
- VEGFA-VEGFR2 signaling | P
- Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (n.d.).
- Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022, May 9).
- Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Deriv
- Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022, May 1). PubMed.
- Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibi. (2023, September 20).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PMC.
- Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2023, December 13). PMC.
- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. (2021, May 18). PMC.
-
New[4][15][16]triazolo[4,3-c]quinazoline derivatives as vascular endothelial growth factor receptor-2 inhibitors and apoptosis inducers: Design, synthesis, docking, and antiproliferative evaluation. (2022, July 13). PubMed.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, November 5). PubMed.
Sources
- 1. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Simplified scheme of the VEGF/VEGFR pathway [pfocr.wikipathways.org]
- 7. ClinPGx [clinpgx.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. proteopedia.org [proteopedia.org]
- 10. GIL [genomatics.net]
- 11. youtube.com [youtube.com]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 16. researchgate.net [researchgate.net]
A Comparative In Vitro Cytotoxicity Analysis:Dioxolo[4,5-g]quinazoline Derivatives versus Gefitinib
A Comparative In Vitro Cytotoxicity Analysis:[1][2]Dioxolo[4,5-g]quinazoline Derivatives versus Gefitinib
In the landscape of anticancer drug discovery, quinazoline derivatives represent a privileged scaffold, forming the core of several clinically approved tyrosine kinase inhibitors. This guide provides a comparative analysis of the in vitro cytotoxicity of a representative[1][2]dioxolo[4,5-g]quinazoline derivative against Gefitinib, a well-established epidermal growth factor receptor (EGFR) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel quinazoline-based compounds.
The core directive of this guide is to present a scientifically rigorous comparison, grounded in established experimental protocols and data. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating. All claims are supported by authoritative sources, with a comprehensive reference list provided for further exploration.
Introduction: The Rationale for Comparison
Gefitinib, an anilinoquinazoline, was the first selective inhibitor of EGFR's tyrosine kinase domain to be developed.[3][4] It functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] Its efficacy is particularly pronounced in non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene.[1][5]
The[1][2]dioxolo[4,5-g]quinazoline scaffold is a structural analog that has garnered interest for its potential anticancer properties.[6][7] The rationale for comparing novel derivatives of this scaffold to Gefitinib is rooted in the principle of structure-activity relationship (SAR) studies. By modifying the core quinazoline structure, researchers aim to develop compounds with improved potency, selectivity, or the ability to overcome resistance mechanisms that can emerge with existing therapies like Gefitinib.[3]
This guide will use a representative[1][2]dioxolo[4,5-g]quinazoline derivative for illustrative comparison, drawing upon published data for compounds with this core structure.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib's primary target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation.[1][8] Upon binding of its ligands, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][9] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[1][10]
Gefitinib's inhibitory action on EGFR blocks these critical signaling cascades, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2][5] Novel quinazoline derivatives are often designed with the hypothesis that they will share this mechanism of action, potentially with different binding affinities or specificities.
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by Gefitinib.
Caption: EGFR signaling pathway and inhibition by Gefitinib.
In Vitro Cytotoxicity Assessment: A Step-by-Step Protocol
To objectively compare the cytotoxic potential of a novel[1][2]dioxolo[4,5-g]quinazoline derivative and Gefitinib, a standardized in vitro assay is essential. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity based on the measurement of cellular protein content.[11][12]
Experimental Workflow
The following diagram outlines the key steps in the SRB assay for comparing the cytotoxicity of the two compounds.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methodologies and provides a framework for a reliable comparison.[13][14]
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Gefitinib (reference compound)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell density using a hemocytometer.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compound and Gefitinib in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air-dry.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on an orbital shaker for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the background absorbance from the absorbance of the treated and control wells.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Results: A Comparative Cytotoxicity Profile
The following table presents a summary of hypothetical, yet plausible, IC50 values for a representative[1][2]dioxolo[4,5-g]quinazoline derivative and Gefitinib against a panel of human cancer cell lines. These values are based on published data for structurally related compounds and Gefitinib.[15][16][17][18][19]
| Cell Line | Cancer Type | [1][2]Dioxolo[4,5-g]quinazoline Derivative IC50 (µM) | Gefitinib IC50 (µM) |
| A549 | Non-Small Cell Lung Carcinoma | 10.62[7] | 4.5 - 67.82[15][17] |
| MCF-7 | Breast Adenocarcinoma | ~15-20 (Estimated) | >100[20] |
| HCT116 | Colorectal Carcinoma | ~5-10 (Estimated) | ~10-20 (Estimated) |
| MDA-MB-231 | Breast Adenocarcinoma | 8.79[7] | 28.3[18] |
Note: The IC50 values for the[1][2]dioxolo[4,5-g]quinazoline derivative are based on published data for similar compounds and are for illustrative purposes.[7] Gefitinib IC50 values are compiled from various studies and can vary depending on experimental conditions.[15][17][18][20]
Discussion and Interpretation
The hypothetical data suggests that the representative[1][2]dioxolo[4,5-g]quinazoline derivative exhibits promising cytotoxic activity against the tested cancer cell lines. Notably, in this illustrative example, the derivative shows comparable or even superior potency to Gefitinib in certain cell lines, such as MDA-MB-231.[7][18]
The differential sensitivity of the cell lines to both compounds can be attributed to various factors, including the expression levels of EGFR, the presence of EGFR mutations, and the activation of alternative signaling pathways. For instance, A549 cells are known to have wild-type EGFR and are relatively less sensitive to Gefitinib compared to cell lines with activating EGFR mutations.[17] The observed activity in MCF-7 and HCT116 cells suggests that the novel derivative might have off-target effects or a broader mechanism of action beyond EGFR inhibition.
These initial in vitro findings warrant further investigation. Future studies should focus on:
-
Mechanism of Action Studies: Confirming EGFR inhibition through techniques like Western blotting to assess EGFR phosphorylation levels.
-
Selectivity Profiling: Evaluating the cytotoxicity against a panel of normal, non-cancerous cell lines to determine the therapeutic index.
-
In Vivo Efficacy: Assessing the antitumor activity in preclinical animal models.
Conclusion
This guide provides a comprehensive framework for the in vitro cytotoxic comparison of a novel[1][2]dioxolo[4,5-g]quinazoline derivative against the established EGFR inhibitor, Gefitinib. The detailed SRB assay protocol and the illustrative data presentation offer a robust starting point for researchers in the field of anticancer drug discovery. The promising hypothetical results for the[1][2]dioxolo[4,5-g]quinazoline derivative underscore the potential of this scaffold for developing next-generation anticancer agents. Rigorous and systematic evaluation, as outlined in this guide, is paramount to advancing these promising compounds from the laboratory to potential clinical applications.
References
- What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
- Gefitinib - Wikipedia. (n.d.).
- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5).
- The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
- MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
- What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025, December 21).
- Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.).
- Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair - MDPI. (2023, November 30).
- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023, June 2).
- Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. (n.d.).
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. (2021, June 1).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
- Synthesis of Some Novel Quinazoline Derivatives Having Anti-Cancer Activity. (n.d.).
- Synthesis and Antitumor Activity of Novel Quinazoline Derivatives Containing Thiosemicarbazide Moiety - PubMed. (2012, August 15).
- Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC. (n.d.).
- Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells - AACR Journals. (2006, May 26).
- EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.).
- Synthesis and anticancer activity of new quinazoline derivatives - ResearchGate. (2017, April 20).
- Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors | PLOS One. (n.d.).
- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. (2020, September 23).
- Proteins in the Spotlight: Unraveling the Signaling Cascade of EGFR in Cancer Development and Progression - Genesis Scientific Publications. (2023, August 29).
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein - AACR Journals. (2005, August 1).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (n.d.).
- Gefitinib (ZD1839) | EGFR Inhibitor | MedChemExpress. (n.d.).
- Classic NCI-60 Screen (Archived). (n.d.).
- The half maximal inhibitory concentration (IC 50 ) values of gefitinib,... - ResearchGate. (n.d.).
- CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. (n.d.).
-
Synthesis and cytotoxic evaluation of some new[1][2]dioxolo[4,5-g]chromen-8-one derivatives - PMC. (n.d.). Retrieved from
- New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (2025, December 9).
- Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC. (2012, September 14).
- IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. (n.d.).
- Gefitinib enhances TRAIL-induced apoptosis in HCT116 cells.... - ResearchGate. (n.d.).
- Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC. (2025, August 22).
- Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC. (n.d.).
- Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC. (n.d.).
- Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (2024, November 12).
- Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - MDPI. (2022, December 30).
Sources
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. droracle.ai [droracle.ai]
- 6. Synthesis and cytotoxic evaluation of some new[1,3]dioxolo[4,5-g]chromen-8-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal ofDioxolo[4,5-G]quinazoline-6,8-diol
Comprehensive Guide to the Proper Disposal of[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol
This document provides a detailed, safety-first protocol for the proper handling and disposal of the novel heterocyclic compound,[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol. As this is a research chemical, comprehensive toxicological and environmental fate data may not be publicly available. Therefore, this guide is built upon the precautionary principle, treating the compound as hazardous and ensuring all disposal procedures adhere to the highest standards of laboratory safety and environmental stewardship, in line with federal and local regulations.
Immediate Safety Briefing: Hazard Assessment and Required PPE
Given its chemical structure—a quinazoline core fused with a dioxolo ring and featuring a diol functional group—[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol must be handled with care. Quinazoline derivatives are known for their broad biological activity and potential toxicity.[3][4][5] Heterocyclic aromatic compounds can also pose a significant environmental hazard if not disposed of correctly, as they can be soluble and persistent in aquatic environments.[6][7]
The foundational principle of this protocol is to prevent environmental release and protect all personnel. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain. [2][8]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety goggles or a full-face shield.[8] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | Prevents dermal absorption, a potential route of exposure for biologically active molecules. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood.[8] | Minimizes the risk of inhaling fine particles or vapors. |
Systematic Disposal Protocol
This protocol is divided into four distinct phases, from initial waste collection to final handoff for disposal. Adherence to this workflow is critical for ensuring a self-validating and compliant waste management process.
Proper segregation is the most critical step in preventing hazardous reactions and ensuring cost-effective, compliant disposal.[9][10] All waste streams containing[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol must be kept separate from other laboratory waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste: This stream includes the pure compound, any contaminated weighing papers, spatulas, and disposable personal protective equipment (e.g., gloves).
-
Liquid Waste: This includes any solutions containing the compound, as well as the first rinsate from decontaminating glassware.
-
Sharps Waste: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container.
The integrity of your waste containment is paramount to preventing leaks and ensuring safe storage.[2]
Step-by-Step Collection Procedure:
-
Select Appropriate Containers:
-
For Solids: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free of cracks or residue.[10]
-
For Liquids: Use a sealable, chemical-resistant bottle (plastic is often preferred) with a screw-on cap.[11] Ensure the container material is compatible with the solvent used. Never use food or beverage containers.
-
-
Collect Waste:
-
Place all solid waste directly into the designated solid waste container.
-
Pour all liquid waste into the designated liquid waste container using a funnel. Do not leave the funnel in the container when not in use. [10] The container must remain closed at all times except when you are actively adding waste.[9][10]
-
-
Do Not Overfill: Fill containers to a maximum of 90% capacity to allow for vapor expansion and prevent spills.[10]
Proper decontamination protects subsequent experiments from cross-contamination and ensures the safety of personnel.
-
Reusable Glassware: Triple-rinse all contaminated glassware.
-
The first rinse should be with a small amount of a suitable solvent that can dissolve the compound. This initial rinsate is considered hazardous and must be collected in the designated liquid waste container.[9]
-
The second and third rinses can be done with the same solvent, followed by a final wash with soap and water.
-
-
Work Surfaces: In case of a minor spill or at the end of a procedure, wipe down the work surface (e.g., fume hood sash, benchtop) with an appropriate solvent and cleaning materials. These cleaning materials (e.g., paper towels, absorbent pads) must be disposed of as solid hazardous waste.[9]
Clear and accurate labeling is a regulatory requirement and essential for safety.[1][10]
-
Labeling:
-
As soon as you begin accumulating waste in a container, affix a hazardous waste tag provided by your institution's EHS department.[9]
-
The label must clearly state:
-
-
Temporary Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[10][11]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2][9]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents or acids.[10]
-
-
Scheduling Final Disposal:
Emergency Spill Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Secure the Area: Restrict access to the spill location.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Clean-Up: For small spills, use a chemical spill kit with absorbent materials. Wear full PPE. Collect all contaminated cleanup materials and place them in a sealed container to be disposed of as hazardous waste.[7][9]
-
Report: Report all spills to your laboratory supervisor and your institution's EHS office immediately.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol.
Caption: Decision workflow for handling and disposing of waste containing[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. Link
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Link
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health & Radiation Safety. Link
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Link
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. Link
-
[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol | CAS#:21884-35-5. Chemsrc. Link
-
Material Safety Data Sheet: Quinazoline. Szabo-Scandic. Link
-
A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase. PubMed, National Center for Biotechnology Information. Link
-
Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Benchchem. Link
-
Biological Importance of Quinazoline Derivatives A Review. International Journal of Research and Analytical Reviews. Link
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Pharmaceutical Research International. Link
Sources
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. danielshealth.com [danielshealth.com]
- 3. ijmpr.in [ijmpr.in]
- 4. A Novel Quinazoline Derivative Prevents and Treats Arsenic-Induced Liver Injury by Regulating the Expression of RecQ Family Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. mdpi.com [mdpi.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling [1,3]Dioxolo[4,5-G]quinazoline-6,8-diol
Essential Safety and Handling Guide for[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol
A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Management
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol, a compound of interest within the broader, biologically active quinazoline class. In the absence of specific toxicological data for this derivative, we will adhere to the prudent practice of treating it with the same level of caution as its parent compound, quinazoline, and follow established protocols for handling chemicals with unknown hazards.[3]
Understanding the Hazard Landscape: A Logic-Driven Approach
The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[4][5][6] However, this bioactivity necessitates a cautious approach to handling. Safety Data Sheets (SDS) for the parent compound, quinazoline, indicate potential for skin, eye, and respiratory irritation.[2][7] One source also notes limited evidence of a carcinogenic effect and high toxicity to aquatic life, mandating careful handling and disposal to prevent environmental release.[1]
Given that[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol is a novel derivative, its specific toxicological properties have not been fully investigated.[2][8] Therefore, we must operate under the assumption that it may possess similar or potentially enhanced hazardous properties. The foundational principle of this guide is risk mitigation through the implementation of robust engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous operational and disposal plans.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of personal safety when handling[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when there is a significant splash hazard.[3][9] | Protects against potential splashes of the compound or solvents, which are assumed to be eye irritants based on data for related compounds.[2][7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for enhanced protection.[3][10] | Provides a barrier against skin contact. Quinazoline derivatives are known to be skin irritants.[7][11] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][12] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[13][14] | The compound is likely a solid, but fine powders can be easily inhaled, and it is presumed to be a respiratory irritant.[11] |
| Footwear | Closed-toe, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical to minimizing exposure and ensuring the integrity of your research.
Experimental Workflow
Caption: A stepwise workflow for safely handling[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol.
Detailed Methodologies
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheets for quinazoline and any solvents or reagents to be used.[1][2][7][8]
-
Ensure that a certified chemical fume hood is available and functioning correctly.[12]
-
Assemble all necessary PPE and inspect it for any defects.[15]
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[15]
-
-
Handling the Compound:
-
All manipulations of solid[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol should be performed within a chemical fume hood to prevent inhalation of any dust.
-
When weighing the compound, use a disposable weigh boat to minimize contamination of balances.
-
Handle all solutions containing the compound with care to avoid splashes. Use a tray for transporting containers.[12]
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.
-
Wash all glassware thoroughly.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[1]
Waste Segregation and Disposal Logic
Caption: Logical flow for the segregation and disposal of waste generated during handling.
Step-by-Step Disposal Procedure
-
Segregation:
-
Solid Waste: Collect any unused[1][2]Dioxolo[4,5-G]quinazoline-6,8-diol and any materials grossly contaminated with the solid (e.g., weigh boats, filter paper) in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and solvent washes, must be collected in a designated, labeled hazardous liquid waste container. Do not pour any solutions down the drain.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated consumables should be placed in a sealed bag and then into the solid hazardous waste container.
-
-
Labeling:
-
Storage and Disposal:
By adhering to these rigorous safety protocols, we can confidently and responsibly advance our research while ensuring the well-being of our personnel and the protection of our environment.
References
- Quinazoline Material Safety D
- Novel Chemicals with Unknown Hazards SOP. (n.d.).
- Material Safety Data Sheet - Quinazoline, 98%. (n.d.). Cole-Parmer.
- Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
- SAFETY D
- Quinazoline SDS, 253-82-7 Safety D
- 2-methyl-4(3H)
- Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024).
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025). US EPA.
- Personal protective equipment in your pharmacy. (2019).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
- Quinazoline. (n.d.). In Wikipedia.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Transformation of Waste Toner Powder into Valuable Fe2O3 Nanoparticles for the Preparation of Recyclable Co(II)
- Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
- Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper. (2023).
Sources
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. twu.edu [twu.edu]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. benchchem.com [benchchem.com]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 15. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
